KW-2449
Description
FLT3/ABL/Aurora Kinase Inhibitor KW-2449 is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3, STK1, or FLK2), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity. Upon administration, FLT3/ABL/Aurora kinase inhibitor this compound specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL and aurora kinases, which both interferes with the activation of signal transduction pathways mediated by these kinases and reduces the proliferation of susceptible cancer cells. FLT3 and ABL kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis. Aurora kinases, serine-threonine kinases overexpressed by a wide variety of cancer cell types, play essential roles in mitotic checkpoint control.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
has both multikinase inhibitory activity and antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026046 | |
| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841258-76-2, 1000669-72-6 | |
| Record name | KW-2449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KW 2449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KW-2449 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KW-2449 in Acute Myeloid Leukemia: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of KW-2449, a multi-kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). While the clinical development of this compound was discontinued due to unfavorable pharmacokinetic properties, a review of its preclinical and early clinical data offers valuable insights into targeting key signaling pathways in leukemia.[1] This document summarizes the core mechanism, presents quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor.[2][3] Its primary mechanism of action in AML is the inhibition of constitutively activated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML and associated with a poor prognosis.[2][3][4] Specifically, this compound targets the internal tandem duplication (ITD) mutations of FLT3 (FLT3/ITD).[2][4]
Beyond FLT3, this compound exhibits inhibitory activity against a spectrum of other kinases implicated in cancer, including:
-
ABL kinase: Including the T315I mutation that confers resistance to imatinib.[5][6]
-
Aurora kinases: Specifically Aurora A, which plays a critical role in cell cycle regulation.[3][5]
-
FGFR1 (Fibroblast Growth Factor Receptor 1). [3]
This multi-targeted profile allows this compound to exert anti-leukemic effects through several mechanisms, including the induction of G1 or G2/M cell cycle arrest and apoptosis.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (μmol/L) | Reference |
| FLT3 | 0.007 | [3] |
| Abl | 0.014 | [3] |
| Abl-T315I | 0.004 | [3][6] |
| FGFR1 | 0.036 | [3] |
| Aurora A | 0.048 | [3][6] |
| c-Src | 0.15 - 0.40 | [3] |
| JAK2 | 0.15 - 0.40 | [3] |
| c-Kit | 0.15 - 0.40 | [3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Genotype | Assay | Value (μmol/L) | Reference |
| MOLM-13 | FLT3-ITD (+) | GI50 | 0.01 - 0.02 | [3] |
| 32D/FLT3-ITD | FLT3-ITD (+) | GI50 | < 0.05 | [3] |
| 32D/FLT3-D835Y | FLT3-D835Y (+) | GI50 | < 0.05 | [3] |
| RS4;11 | FLT3 wild type | GI50 | 0.23 | [3] |
| K562 | BCR-ABL (+) | GI50 | 0.2 - 0.6 | [6] |
| TCC-Y | BCR-ABL (+) | GI50 | 0.2 - 0.6 | [6] |
| TCC-Y/sr | BCR-ABL/T315I (+) | GI50 | 0.2 - 0.6 | [6] |
| Molm-14 | FLT3/ITD (+) | IC50 (P-FLT3) | 0.0131 | [2] |
| Molm-14 | FLT3/ITD (+) | IC50 (P-FLT3 in plasma) | 0.144 | [2] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway Inhibition by this compound
The diagram below illustrates the mechanism of this compound in inhibiting the FLT3 signaling pathway in AML cells with FLT3-ITD mutations.
Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream STAT5 phosphorylation and subsequent gene transcription driving leukemic cell proliferation and survival.
Aurora Kinase Inhibition in FLT3 Wild-Type AML
In AML cells lacking FLT3 mutations, this compound's anti-proliferative effects can be attributed to its inhibition of Aurora kinases.
Caption: this compound inhibits Aurora A kinase, leading to reduced Histone H3 phosphorylation, G2/M arrest, and subsequent apoptosis in FLT3 wild-type leukemia cells.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like this compound.
Caption: A general workflow for the preclinical evaluation of this compound, progressing from in vitro biochemical and cellular assays to in vivo xenograft models.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Kinase Inhibition Assay (Biochemical)
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Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity (IC50) of target kinases.
-
Protocol:
-
Recombinant human kinase enzymes (e.g., FLT3, Abl, Aurora A) are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50).
-
Protocol:
-
AML cells (e.g., MOLM-13, RS4;11) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Cells are treated with increasing concentrations of this compound or vehicle control (DMSO) and incubated for 48-72 hours.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at 570 nm using a microplate reader.
-
GI50 values are calculated from dose-response curves.
-
Western Blot Analysis for Phosphoprotein Levels
-
Objective: To assess the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.
-
Protocol:
-
AML cells are treated with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-Histone H3).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Cells are treated with this compound for 24-48 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Cells are treated with this compound for 48 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) is quantified.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously inoculated with human AML cells (e.g., MOLM-13).[3]
-
When tumors become palpable or leukemia is established, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 2.5 to 20 mg/kg, twice daily) for a defined period (e.g., 14 days).[3]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
In survival studies, mice are monitored for signs of morbidity, and survival time is recorded.
-
Clinical Development and Outlook
A Phase I clinical trial (NCT00346632) of this compound was conducted in patients with relapsed or refractory AML and other hematological malignancies.[2][4][7] The study revealed that this compound is rapidly metabolized in humans to a major metabolite, M1, which is 3.6-fold less potent than the parent compound.[2] While the combination of this compound and M1 could inhibit FLT3 in patients, this inhibition was transient.[2][4][8] The failure to achieve sustained target inhibition, coupled with unfavorable pharmacokinetic properties, led to the discontinuation of its clinical development.[1]
Despite its clinical outcome, the study of this compound underscores the therapeutic potential of multi-kinase inhibitors in AML and highlights the critical importance of achieving sustained target inhibition for clinical efficacy. The insights gained from this compound continue to inform the development of next-generation kinase inhibitors for the treatment of AML.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
KW-2449 FLT3 inhibitor discovery and development
An In-depth Technical Guide to the Discovery and Development of KW-2449, a Multi-Kinase FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the multi-kinase inhibitor this compound, with a primary focus on its activity as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound was developed to target hematological malignancies, particularly Acute Myeloid Leukemia (AML), where activating mutations in FLT3 are a common and poor prognostic factor.[1][2][3][4] This guide details the compound's mechanism of action, preclinical efficacy, and clinical development, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex biological pathways and workflows.
Mechanism of Action
This compound is an orally available, multi-targeted kinase inhibitor with potent activity against FLT3, ABL, ABL-T315I, and Aurora kinases.[5][6][7][8] Its primary therapeutic rationale in AML is the inhibition of constitutively activated FLT3, which is present in approximately 30-40% of patients.[1]
-
In FLT3-Mutated Leukemia: In leukemia cells harboring FLT3 mutations (e.g., internal tandem duplication, ITD), this compound directly inhibits the autophosphorylation of the FLT3 kinase.[8][9] This blockade disrupts downstream signaling through pathways like STAT5, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[5][8][9]
-
In FLT3 Wild-Type Leukemia: In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are largely attributed to its inhibition of Aurora kinases.[1][5] This leads to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B kinase, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[5][8][9]
-
In Imatinib-Resistant Leukemia: this compound also potently inhibits the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to imatinib in Chronic Myeloid Leukemia (CML).[5][9] This dual-action suggests its potential in treating imatinib-resistant leukemias through the simultaneous downregulation of BCR/ABL and Aurora kinases.[8][9]
The following diagram illustrates the primary signaling pathway inhibited by this compound in FLT3-mutated cancer cells.
In Vitro Activity & Data
This compound demonstrates potent inhibitory activity against several key kinases and proliferation of various leukemia cell lines. The inhibitory activity of this compound is notably unaffected by the presence of human plasma proteins like α1-acid glycoprotein.[7][8][9]
Quantitative Data: Kinase Inhibition & Cell Growth
The following tables summarize the in vitro potency of this compound and its primary metabolite, M1.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
|---|---|---|
| FLT3 | 6.6 | [5][7][9] |
| FLT3 (D835Y) | 1 | [9] |
| ABL | 14 | [5][7][9] |
| ABL (T315I) | 4 | [5][7][9] |
| Aurora A | 48 | [5] |
| FGFR1 | 36 | [1][9] |
| c-Src | 150-400 | [1] |
| JAK2 | 150-400 | [1] |
| c-Kit | 150-400 | [1] |
| PDGFRβ | >1000 | [9] |
| IGF-1R | >1000 | [9] |
| EGFR | >1000 |[9] |
Table 2: Cellular Growth Inhibitory Activity (GI50) of this compound
| Cell Line | FLT3 Status | GI50 (µM) | Reference(s) |
|---|---|---|---|
| MOLM-13 | FLT3-ITD | 0.024 | [7] |
| MV4;11 | FLT3-ITD | 0.011 | [7] |
| 32D (FLT3-ITD) | FLT3-ITD | 0.024 | [7] |
| 32D (FLT3-D835Y) | FLT3-TKD | 0.046 | [7] |
| 32D (WT-FLT3 + FL) | Wild-Type (Stimulated) | 0.014 | [7] |
| RS4;11 | Wild-Type | 0.23 |[1] |
Table 3: Comparative Activity of this compound and Metabolite M1
| Assay | Compound | IC50 (nM) | Reference(s) |
|---|---|---|---|
| p-FLT3 Inhibition (Molm-14 cells) | This compound | 13.1 | [10] |
| p-FLT3 Inhibition (Molm-14 cells) | M1 | 40.9 |[10] |
Experimental Protocol: Western Blot for FLT3 and STAT5 Phosphorylation
This protocol describes the method used to determine the dose-dependent inhibition of FLT3 and STAT5 phosphorylation by this compound in leukemia cells.[9][10]
-
Cell Culture and Treatment: Culture leukemia cells (e.g., MOLM-13 or Molm-14) in appropriate media. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., 2 mM NaVO₄) for 30 minutes on a rocker at 4°C.[9]
-
Protein Quantification: Clarify the lysate by centrifugation at 16,000 x g. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bio-Rad Protein Assay).
-
Immunoprecipitation (for p-FLT3):
-
Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-FLT3 antibody overnight at 4°C.
-
Add Protein A Sepharose beads and incubate for an additional 2 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Sample Preparation: Resuspend the immunoprecipitated beads (for p-FLT3) or a whole-cell lysate aliquot (e.g., 50 µg for p-STAT5 and total proteins) in Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify band densities to determine the dose-dependent decrease in the phosphorylated form of each protein relative to the total protein.
In Vivo Efficacy
The anti-leukemic activity of this compound has been confirmed in preclinical animal models.
Quantitative Data: In Vivo Tumor Growth Inhibition
Oral administration of this compound demonstrated significant, dose-dependent anti-tumor effects in a subcutaneous MOLM-13 xenograft model in SCID mice.
Table 4: In Vivo Efficacy in MOLM-13 Xenograft Model
| Dose (mg/kg, oral, bid) | Outcome | Reference(s) |
|---|---|---|
| 2.5 - 20 | Dose-dependent tumor growth inhibition | [1] |
| 20 | Complete remission in all mice |[1] |
Notably, these therapeutic effects were achieved with minimal bone marrow suppression and no significant loss of body weight, indicating a favorable safety profile in these models.[1][8][9]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.[1]
-
Cell Implantation: Subcutaneously inoculate immunodeficient mice (e.g., SCID mice) with a suspension of human leukemia cells (e.g., 1 x 10⁷ MOLM-13 cells).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound orally, twice daily (bid), for a defined period (e.g., 14 days). The control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume (using caliper measurements) and body weight regularly throughout the study.
-
Pharmacodynamic (PD) Analysis: At specified time points after the final dose, collect tumor and blood samples to analyze the phosphorylation status of FLT3 and STAT5 to correlate target inhibition with anti-tumor response.
-
Endpoint and Analysis: The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined size. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Pharmacokinetics, Metabolism, and Clinical Development
This compound advanced into Phase 1 clinical trials in patients with relapsed or refractory leukemias.[1][3][9][11]
Pharmacokinetics and Metabolism
Preclinical and clinical studies revealed that this compound is rapidly absorbed after oral administration, with peak plasma levels achieved around 2 hours post-dose.[3][10] It is converted to a major, but less potent, metabolite known as M1 by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[3][9][10] The metabolite M1 is approximately 3.6-fold less potent than the parent compound in inhibiting FLT3 phosphorylation.[10] Both this compound and M1 have short half-lives of approximately 2.5 to 4.9 hours and 2.6 to 6.6 hours, respectively.[3][10]
Table 5: Phase 1 Human Pharmacokinetic Parameters (Day 1)
| Daily Dose (mg) | N | This compound Cmax (ng/mL) | M1 Cmax (ng/mL) | This compound AUC (ng*h/mL) | M1 AUC (ng*h/mL) |
|---|---|---|---|---|---|
| 25 | 7 | 24.5 | 204.4 | 68.6 | - |
| 100 | 9 | 74.1 | 693 | 241.4 | - |
| 200 | 3 | 111.3 | 593.2 | 290.3 | - |
| 300 | 3 | 264 | 1865 | 413.8 | - |
| 400 | 3 | 387.2 | 2130 | 491.7 | - |
| 500 | 5 | 515.0 | 2867 | 420.3 | - |
Data adapted from a Phase 1 clinical trial. Doses were administered in two divided doses daily.[10]
Clinical Trial and Pharmacodynamics
A Phase 1 dose-escalation study (NCT00346632) evaluated this compound in 37 patients at daily doses from 25 mg to 500 mg.[3][10] The study showed modest clinical activity, with transient reductions in peripheral blast counts observed in some patients.[2][4][12]
A key component of the trial was the use of a Plasma Inhibitory Activity (PIA) assay to quantitatively measure FLT3 inhibition in patient samples.[3][13] The results showed that while FLT3 phosphorylation was inhibited, the effect was transient, returning to baseline by 12 hours post-dose, consistent with the drug's short half-life.[2][3][4][13] This failure to achieve sustained target inhibition was suggested as a primary reason for the limited clinical responses.[2][4][12][13]
The workflow for the crucial PIA assay is depicted below.
Conclusion
This compound is a potent, orally bioavailable multi-kinase inhibitor with significant preclinical activity against leukemias driven by FLT3 mutations, wild-type FLT3 overexpression, and imatinib-resistant BCR-ABL. It effectively inhibits the FLT3/STAT5 signaling axis and, through its action on Aurora kinases, induces cell cycle arrest and apoptosis via multiple mechanisms.[8][9] While early clinical trials demonstrated successful target engagement, the pharmacokinetics of the compound, specifically its short half-life, resulted in transient target inhibition that was insufficient to produce durable clinical responses.[2][4] The development of this compound underscores the critical importance of achieving sustained target suppression for the clinical success of kinase inhibitors and highlights the value of quantitative pharmacodynamic assays, like the PIA, in guiding drug development.[12][13]
References
- 1. ashpublications.org [ashpublications.org]
- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. apexbt.com [apexbt.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
The Target Profile of KW-2449: A Multi-Kinase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
KW-2449 is an orally available, multi-targeted kinase inhibitor with significant potential in the treatment of various hematological malignancies.[1] Its primary mechanism of action involves the inhibition of several key kinases implicated in cancer cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth overview of the target profile of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its complex signaling interactions.
Core Target Profile and Potency
This compound exhibits potent inhibitory activity against FMS-related tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2] Notably, it is effective against both wild-type and mutated forms of FLT3 and ABL, including the imatinib-resistant ABL-T315I mutation.[2][3] The compound also demonstrates modest potency towards Fibroblast Growth Factor Receptor 1 (FGFR1) while showing minimal effect on other kinases such as PDGFRβ, IGF-1R, and EGFR at similar concentrations.[4][5]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 6.6 | [4][6] |
| ABL | 14 | [2][6] |
| ABL (T315I mutant) | 4 | [2][6] |
| Aurora A | 48 | [2][6] |
| Aurora B | 48 (inferred) | [4] |
| FGFR1 | 36 | [5] |
| c-Src | 150-400 | [5] |
| JAK2 | 150-400 | [5] |
| c-Kit | 150-400 | [5] |
Table 2: Cellular Growth Inhibitory Activity of this compound
| Cell Line | FLT3 Status | GI50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | 0.024 | [6] |
| MV4;11 | FLT3-ITD | 0.011 | [6] |
| 32D/FLT3-ITD | FLT3-ITD | 0.024 | [6] |
| 32D/FLT3-D835Y | FLT3-D835Y | 0.046 | [6] |
| 32D/WT-FLT3 + FL | WT-FLT3 | 0.014 | [6] |
| RS4;11 | WT-FLT3 | 0.23 | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects through distinct mechanisms depending on the genetic context of the cancer cells.
In FLT3-Mutated Leukemia:
In leukemia cells harboring FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), this compound directly inhibits the constitutive activation of the FLT3 kinase.[3][4] This leads to the downstream suppression of signal transducer and activator of transcription 5 (STAT5) phosphorylation, a critical signaling node for cell proliferation and survival in these cancers.[4][5] The ultimate cellular consequences are G1 cell cycle arrest and the induction of apoptosis.[2][4]
In FLT3 Wild-Type Leukemia:
In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are primarily attributed to the inhibition of Aurora kinases.[2][5] This leads to a reduction in the phosphorylation of histone H3, a key substrate of Aurora B kinase, resulting in G2/M cell cycle arrest and subsequent apoptosis.[2][5]
In Imatinib-Resistant CML:
This compound demonstrates significant activity against imatinib-resistant Chronic Myeloid Leukemia (CML) cells, particularly those expressing the T315I mutation in the BCR-ABL fusion protein.[2][3] By simultaneously inhibiting both BCR-ABL and Aurora kinases, this compound can overcome resistance mechanisms that render single-target ABL inhibitors ineffective.[3]
Experimental Protocols
Detailed methodologies for key experiments are outlined below, synthesized from published preclinical and clinical studies.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified target kinases.
-
Methodology:
-
Recombinant human kinases (e.g., FLT3, ABL, Aurora A) are incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added in a series of dilutions to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., ³³P-ATP) or a non-radioactive method like ELISA or a fluorescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Protocol 2: Cell Proliferation Assay (GI50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).
-
Methodology:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
Plates are incubated for a period of 48-72 hours under standard cell culture conditions.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The GI50 value is determined from the dose-response curve.
-
Protocol 3: Western Blot Analysis for Phosphoprotein Levels
-
Objective: To assess the effect of this compound on the phosphorylation status of its downstream targets.
-
Methodology:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-FLT3, p-STAT5, p-Histone H3) and total proteins.
-
After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 4: In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or intravenously inoculated with human leukemia cells (e.g., MOLM-13).[3][5]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules (e.g., twice daily for 14 days).[5]
-
Tumor volume and body weight are measured regularly throughout the study.[3][5]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).[5]
-
Pharmacokinetics and Clinical Insights
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory leukemias.[7] These studies revealed that this compound is rapidly absorbed and converted to a major, less potent metabolite, M1.[8] The half-lives for both this compound and M1 were found to be short, ranging from 2.4 to 4.9 hours and 2.6 to 6.6 hours, respectively.[7]
A key finding from these trials was the transient nature of target inhibition.[7][9] While significant inhibition of FLT3 and STAT5 phosphorylation was observed at 2 hours post-dose, this effect was largely diminished by 12 hours.[7] This has led to the suggestion that the limited clinical responses observed with FLT3 inhibitors may be due to the failure to achieve sustained target inhibition.[8][9]
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined target profile centered on FLT3, ABL, and Aurora kinases. Its ability to target both wild-type and mutated forms of these kinases, including the clinically significant ABL-T315I mutation, underscores its therapeutic potential. Preclinical data robustly support its mechanism of action, demonstrating downstream pathway modulation, cell cycle arrest, and induction of apoptosis in relevant leukemia models. While clinical development has highlighted challenges related to achieving sustained target inhibition due to its pharmacokinetic properties, the in-depth understanding of this compound's target profile provides a valuable foundation for the development of next-generation kinase inhibitors with improved pharmacological characteristics. The research on this compound continues to offer important insights into the complexities of targeting kinase signaling in cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
KW-2449: A Technical Guide to a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KW-2449, a potent multi-kinase inhibitor. This document details its inhibitory activity, mechanism of action, and the experimental protocols used to characterize its effects, with a focus on its application in hematological malignancies.
Executive Summary
This compound is an orally available small molecule that demonstrates potent inhibitory activity against several critical kinases implicated in cancer, particularly leukemia. It is a multi-targeted inhibitor, primarily targeting FMS-related tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases[1][2]. Its mechanism of action is contingent on the genetic context of the cancer cells. In leukemia cells harboring FLT3 mutations, this compound inhibits the FLT3/STAT5 signaling pathway, leading to G1 cell cycle arrest and apoptosis[2][3][4]. In cells with wild-type FLT3, its anti-proliferative effects are largely attributed to the inhibition of Aurora kinases, resulting in the reduction of phosphorylated histone H3, G2/M arrest, and subsequent apoptosis[2][4][5]. The dual activity profile makes this compound a compound of significant interest for various leukemia subtypes, including those resistant to other tyrosine kinase inhibitors like imatinib[4].
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and cell lines.
Table 1: Kinase Inhibitory Activity of this compound (IC50 Values)
| Target Kinase | IC50 (nM) | Notes |
| FLT3 | 6.6[5][6] | Potent inhibition of wild-type FLT3. |
| FLT3 (D835Y) | 1[6][7] | High potency against a common activating mutation. |
| ABL | 14[5][6] | Inhibition of the ABL tyrosine kinase. |
| ABL (T315I) | 4[5][6] | Potent inhibition of the imatinib-resistant T315I mutant. |
| Aurora A | 48[5][6] | Inhibition of a key mitotic kinase. |
| FGFR1 | 36[6][8] | Activity against Fibroblast Growth Factor Receptor 1. |
| JAK2 | 150[6][7] | Moderate activity against Janus Kinase 2. |
| c-Kit | 300[7] | Moderate activity. |
| SRC | 400[6][7] | Moderate activity. |
| PDGFRα | 1700[6][7] | Weak activity. |
| P-FLT3 (in culture) | 13.1[3] | Inhibition of FLT3 autophosphorylation in Molm-14 cells. |
| P-FLT3 (in plasma) | 144[3] | ~10-fold shift in IC50 in the presence of human plasma. |
Table 2: Cellular Growth Inhibitory Activity of this compound (GI50 Values)
| Cell Line | Genotype/Phenotype | GI50 (µM) |
| MOLM-13 | FLT3-ITD | 0.024[6] |
| MV4;11 | FLT3-ITD | 0.011[6] |
| 32D (FLT3/ITD) | Murine cells expressing human FLT3-ITD | 0.024[6] |
| 32D (FLT3/D835Y) | Murine cells expressing human FLT3-D835Y | 0.046[6] |
| 32D (wt-FLT3/FL) | Murine cells expressing wild-type FLT3 | 0.014[6] |
| RS4;11 | FLT3 wild-type | 0.23[8] |
| K562 | BCR-ABL (imatinib-resistant) | 0.27[6][7] |
| TCC-Y/sr | BCR-ABL/T315I | 0.2 - 0.6[9] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-leukemic effects through the inhibition of distinct signaling pathways, primarily dependent on the FLT3 mutation status of the cells.
Inhibition of the FLT3-STAT5 Pathway in FLT3-Mutated Leukemia
In acute myeloid leukemia (AML) cells with activating mutations in FLT3 (e.g., internal tandem duplications, ITD), the receptor is constitutively active, leading to uncontrolled proliferation and survival. This compound directly inhibits the kinase activity of both wild-type and mutated FLT3. This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). The inactivation of the FLT3-STAT5 signaling axis results in the induction of G1 cell cycle arrest and apoptosis[2][3][4].
Caption: this compound inhibits mutated FLT3, blocking STAT5 phosphorylation and cell proliferation.
Inhibition of the Aurora Kinase Pathway in FLT3 Wild-Type Leukemia
In leukemia cells that do not rely on FLT3 signaling, this compound's cytotoxic effects are primarily mediated through the inhibition of Aurora kinases, particularly Aurora A and B. These are serine/threonine kinases that play a crucial role in mitotic progression. Inhibition of Aurora kinases by this compound leads to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B. This disruption of mitotic processes results in a G2/M cell cycle arrest and subsequent apoptosis[2][4][5].
Caption: this compound inhibits Aurora Kinase, causing G2/M arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Lines: MOLM-13 (FLT3-ITD positive) and RS4;11 (FLT3 wild-type) human leukemia cell lines are commonly used.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[3].
Immunoblotting for Phospho-FLT3 and Phospho-STAT5
This protocol is used to determine the IC50 of this compound for the inhibition of FLT3 and its downstream target STAT5.
-
Cell Treatment: Leukemia cells (e.g., Molm-14) are incubated with varying concentrations of this compound for a specified period (e.g., 1 hour)[3].
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse cells in a lysis buffer (20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4) supplemented with a complete protease inhibitor cocktail.
-
Incubate on a rocker for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at 16,000 x g[4].
-
-
Immunoprecipitation (for P-FLT3):
-
The supernatant is incubated with an anti-FLT3 antibody overnight.
-
Protein A sepharose is added for an additional 2 hours to capture the antibody-protein complex[4].
-
-
SDS-PAGE and Western Blotting:
-
Whole-cell lysates (for P-STAT5) and immunoprecipitated samples (for P-FLT3) are run on separate SDS-PAGE gels.
-
Proteins are transferred to an Immobilon membrane.
-
The membrane is immunoblotted with an anti-phosphotyrosine antibody (for P-FLT3) or an anti-phospho-STAT5 antibody.
-
Membranes are then stripped and re-probed with antibodies for total FLT3 and total STAT5 to ensure equal protein loading[4].
-
-
Detection and Analysis:
-
Proteins are visualized using chemiluminescence and exposed to X-ray film.
-
Densitometry is performed on the bands to quantify protein levels.
-
The IC50 value is determined by linear regression analysis of the dose-response curves[4].
-
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of KW-2449: A Multi-Kinase Inhibitor for Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KW-2449 is a novel, orally administered, multi-targeted kinase inhibitor demonstrating significant preclinical activity against various forms of leukemia.[1][2] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), ABL kinase, the imatinib-resistant ABL-T315I mutant, and Aurora kinase.[1][3][4] Preclinical data reveal that this compound potently suppresses the growth of leukemia cells harboring FLT3 mutations, a common feature in Acute Myeloid Leukemia (AML) associated with poor prognosis.[5] The compound induces cell cycle arrest and apoptosis by inhibiting the FLT3-STAT5 signaling pathway.[1][2] Furthermore, this compound is effective in FLT3 wild-type leukemia models, where its inhibitory action on Aurora kinase leads to G2/M arrest.[1][5] Notably, it overcomes resistance to imatinib in Chronic Myeloid Leukemia (CML) models by targeting both BCR/ABL and Aurora kinases, including the formidable T315I mutation.[1][2] In vivo studies using leukemia xenograft models have confirmed its dose-dependent anti-tumor efficacy and survival-prolongation effects with minimal bone marrow suppression.[1][4][5] These findings underscore the therapeutic potential of this compound across a spectrum of leukemias, warranting its clinical investigation.[1][2]
Introduction
Leukemia is characterized by the uncontrolled proliferation of hematopoietic cells, driven by various genetic aberrations. In Acute Myeloid Leukemia (AML), activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, present in approximately 30-40% of patients, are linked to a poor prognosis.[5] Similarly, the Philadelphia chromosome, resulting in the BCR-ABL fusion protein, is the hallmark of Chronic Myeloid Leukemia (CML).[6] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, particularly through mutations like T315I in the ABL kinase domain, remains a significant clinical challenge.[1][6]
This compound is a small molecule inhibitor developed to address these oncogenic drivers. By targeting FLT3, ABL (including the T315I mutant), and Aurora kinases, this compound offers a multi-pronged approach to disrupt the signaling pathways essential for the survival and proliferation of various leukemia subtypes.[1][2] This document provides a comprehensive overview of the preclinical data for this compound in leukemia models.
In Vitro Kinase Inhibition Profile
This compound was evaluated for its inhibitory activity against a panel of clinically relevant kinases in cell-free assays. The compound demonstrated high potency against FLT3, ABL, and Aurora A kinases, including the critical ABL-T315I resistance mutation.
| Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 6.6 | [3][4] |
| FLT3 (D835Y) | 1 | [3] |
| ABL | 14 | [3][4][5] |
| ABL (T315I) | 4 | [3][4][5] |
| Aurora A | 48 | [4][5] |
| FGFR1 | 36 | [3][5] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
In Vitro Anti-Leukemic Activity & Mechanism of Action
Activity in FLT3-Mutated Leukemia Models
This compound exhibits potent growth-inhibitory effects against leukemia cell lines with activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3/D835Y).[1][4]
| Cell Line | FLT3 Status | GI50 (µM) | Reference(s) |
| MOLM-13 | FLT3-ITD | 0.011 - 0.024 | [4][5] |
| MV4;11 | FLT3-ITD | 0.011 | [4] |
| 32D/FLT3-ITD | FLT3-ITD | 0.024 | [4] |
| 32D/FLT3-D835Y | D835Y | 0.046 | [4] |
| Table 2: Growth Inhibitory Activity of this compound in FLT3-Mutated Leukemia Cells. |
The anti-leukemic effect in these models is mediated by the direct inhibition of FLT3 kinase activity.[1] This leads to a dose-dependent reduction in the phosphorylation of both FLT3 and its key downstream signaling molecule, STAT5.[3][5] The disruption of this pathway results in G1 phase cell cycle arrest and the induction of apoptosis.[1][4]
Activity in FLT3-Wild Type Leukemia Models
This compound also demonstrates efficacy in leukemia cells that do not harbor FLT3 mutations.[1] This activity is attributed to its inhibition of other key targets, particularly Aurora kinases.
| Cell Line | FLT3 Status | GI50 (µM) | Reference(s) |
| RS4;11 | Wild-Type | 0.23 | [5] |
| Table 3: Growth Inhibitory Activity of this compound in FLT3-Wild Type Leukemia Cells. |
In FLT3 wild-type cells, treatment with this compound leads to a reduction in the phosphorylation of histone H3, a direct substrate of Aurora B kinase.[1][3][5] This inhibition disrupts mitotic progression, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[1][5]
Activity in Imatinib-Resistant CML Models
A key feature of this compound is its potent activity against imatinib-resistant CML, including cells expressing the T315I mutation, which is resistant to first and second-generation TKIs.[1][3] This effect stems from the simultaneous downregulation of both BCR/ABL and Aurora kinases.[1][2]
In Vivo Efficacy in Leukemia Xenograft Models
The anti-tumor activity of this compound was confirmed in vivo using a subcutaneous xenograft model with FLT3-ITD positive MOLM-13 cells.[5]
| Model | Treatment | Dosing Schedule | Outcome | Reference(s) |
| MOLM-13 Xenograft (SCID mice) | This compound (2.5 - 20 mg/kg) | Oral, twice daily for 14 days | Dose-dependent tumor growth inhibition | [4][5] |
| MOLM-13 Xenograft (SCID mice) | This compound (20 mg/kg) | Oral, twice daily | Complete remission in all mice; significant decrease of P-FLT3 and P-STAT5 in tumors | [5] |
| MOLM-13 & 32D/FLT3-D835Y (IV models) | This compound (20 mg/kg) | Oral | Prolonged survival | [5] |
| Table 4: Summary of In Vivo Efficacy of this compound. |
Oral administration of this compound was well-tolerated and resulted in significant, dose-dependent inhibition of tumor growth.[1][4] The treatment was associated with minimal bone marrow suppression, indicating a favorable safety profile.[1][2]
Detailed Experimental Protocols
Cell Viability Assay
Cell viability was assessed using a tetrazolium salt-based assay (e.g., WST-1 or similar).[3][4]
-
Leukemia cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or vehicle control.
-
A tetrazolium salt solution was added to each well and incubated for 1-4 hours to allow for conversion to formazan by metabolically active cells.
-
The absorbance was measured using a plate reader, and cell viability was calculated as a percentage relative to the vehicle-treated control. The GI50 (concentration for 50% inhibition of growth) was determined from dose-response curves.
Cell Cycle Analysis
-
MOLM-13 and RS4;11 cells were treated with this compound for 24, 48, and 72 hours.[3]
-
Following treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phospho-Protein Analysis
This protocol was used to determine the phosphorylation status of FLT3 and STAT5.[3][7]
-
Cell Lysis: Cells were washed in PBS and lysed in a buffer containing 20 mM Tris (pH 7.4), 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4, and a protease inhibitor cocktail.[3]
-
Immunoprecipitation (for P-FLT3): For analyzing phosphorylated FLT3, cell extracts were incubated overnight with an anti-FLT3 antibody, followed by the addition of protein A sepharose to capture the immune complexes.[3] Whole-cell lysates were used for STAT5 analysis.
-
SDS-PAGE and Transfer: Immunoprecipitates or whole-cell lysates (50 µg) were resolved by SDS-PAGE and transferred to an Immobilon (PVDF) membrane.[3]
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies, such as anti-phosphotyrosine (4G10) to detect P-FLT3 or anti-phospho-STAT5 (Y694).[3]
-
Detection: After incubation with an HRP-conjugated secondary antibody, proteins were visualized using a chemiluminescence detection system.[3]
-
Reprobing: To confirm equal protein loading, membranes were stripped and reprobed with antibodies against total FLT3 or STAT5.[3]
In Vivo Xenograft Study
-
Cell Inoculation: SCID mice were subcutaneously inoculated with MOLM-13 leukemia cells.[4]
-
Randomization: Once tumors reached a volume of 90-130 mm³, mice were randomized into treatment and vehicle control groups.[4]
-
Treatment: this compound (2.5, 5.0, 10, and 20 mg/kg) or vehicle (0.5% methylcellulose) was administered orally, twice a day, for 14 consecutive days.[4]
-
Monitoring: Tumor volume was measured twice weekly during the treatment period. Body weight and general health were monitored as indicators of toxicity.[4]
Conclusion
The comprehensive preclinical data for this compound reveal its potent and broad-spectrum anti-leukemic activity. By effectively targeting key oncogenic kinases such as FLT3, ABL (including T315I), and Aurora, this compound demonstrates significant efficacy in vitro and in vivo across multiple leukemia subtypes. Its distinct mechanisms of action—inhibiting FLT3/STAT5 signaling in FLT3-mutated AML and disrupting mitosis via Aurora kinase inhibition in other leukemias—provide a strong rationale for its clinical application. The compound's ability to overcome critical resistance mutations like T315I further highlights its potential to address unmet needs in the treatment of refractory leukemia.[1][2] The robust in vivo efficacy coupled with a favorable safety profile strongly supported the advancement of this compound into clinical trials for patients with AML and CML.[1][2][5]
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation [frontiersin.org]
- 7. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of KW-2449: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is an orally available, multi-targeted kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1] These kinases are crucial regulators of cell proliferation and survival, and their dysregulation is implicated in various hematological malignancies.[1] this compound has shown potential in preclinical and clinical settings for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 mutations, as well as imatinib-resistant chronic myeloid leukemia (CML).[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), supported by data from clinical and preclinical studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Its primary targets include FLT3, ABL, and Aurora kinases.[4]
FLT3 Signaling Pathway: Constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, is a common driver in AML. This compound directly inhibits the autophosphorylation of FLT3, thereby blocking its downstream signaling cascade.[5] A critical downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).[5] By inhibiting FLT3, this compound prevents the phosphorylation and activation of STAT5, leading to the downregulation of genes that promote cell survival and proliferation.[2][6] This ultimately results in G1 cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[6][7]
Aurora Kinase Signaling Pathway: Aurora kinases are essential for proper mitotic progression. Their overexpression in cancer cells contributes to genetic instability. This compound inhibits Aurora kinases, leading to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B.[6][7] This disruption of Aurora kinase activity results in G2/M cell cycle arrest and subsequent apoptosis in leukemia cells, including those without FLT3 mutations.[6][7]
BCR-ABL Signaling Pathway: In CML, the BCR-ABL fusion protein drives leukemogenesis through constitutive tyrosine kinase activity. This compound has demonstrated inhibitory activity against the ABL kinase, including the T315I mutation which confers resistance to imatinib.[7] By inhibiting BCR-ABL, this compound can overcome imatinib resistance and induce apoptosis in CML cells.[2]
Diagram: Simplified Signaling Pathways of this compound
Caption: Simplified signaling pathways targeted by this compound.
Pharmacokinetics
Absorption
Following oral administration in humans, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) observed at approximately 2 hours post-dose.[5]
Metabolism
Preclinical and clinical studies have shown that this compound is extensively metabolized to a major active metabolite, M1.[5] The conversion of this compound to M1 is mediated by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[5] Pharmacokinetic analyses from a Phase 1 clinical trial revealed that the plasma levels of the M1 metabolite were generally higher than those of the parent compound, this compound.[5] The metabolite M1 is reported to be 3.6-fold less potent than this compound in inhibiting FLT3.[5]
Distribution
Specific studies on the tissue distribution of this compound are not extensively detailed in the available literature. However, the inhibitory activity of this compound is reportedly not affected by the presence of human plasma proteins such as α1-acid glycoprotein, suggesting that protein binding may not significantly limit its activity.[6][7]
Excretion
Detailed information on the routes and extent of excretion of this compound and its metabolites is not currently available in the published literature.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound and its major metabolite M1 from a Phase 1 clinical trial in patients with hematological malignancies.[5]
Table 1: Plasma Concentrations of this compound and M1 in a Phase 1 Clinical Trial [5]
| Dose Level | Daily Dose (mg) | Number of Patients | This compound (nM) at 2 hours | M1 (nM) at 2 hours | This compound (nM) at 12 hours | M1 (nM) at 12 hours |
| 1 | 25 | 6 | 20.5 ± 5.6 | 108.9 ± 31.2 | 2.1 ± 0.6 | 28.5 ± 8.7 |
| 2 | 50 | 3 | 45.3 ± 10.1 | 224.7 ± 50.1 | 4.8 ± 1.5 | 58.7 ± 18.2 |
| 3 | 100 | 6 | 88.2 ± 18.9 | 450.3 ± 96.2 | 9.7 ± 2.6 | 118.9 ± 31.5 |
| 4 | 200 | 3 | 155.6 ± 35.8 | 789.2 ± 181.5 | 18.9 ± 5.1 | 235.6 ± 63.8 |
| 5 | 300 | 3 | 233.3 ± 53.7 | 1183.8 ± 272.3 | 28.4 ± 7.6 | 353.4 ± 95.7 |
| 6 | 400 | 3 | 311.1 ± 71.6 | 1578.4 ± 363.1 | 37.8 ± 10.2 | 471.2 ± 127.6 |
| 7 | 500 | 6 | 388.9 ± 89.5 | 1973.0 ± 453.8 | 47.3 ± 12.8 | 589.0 ± 159.5 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Summary of Key Pharmacokinetic Parameters of this compound and M1
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [5] |
| Half-life (t1/2) | 2.5 to 3.5 hours (for both this compound and M1) | [5] |
Experimental Protocols
Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a detailed, step-by-step protocol for the analysis of this compound is not publicly available, the general methodology employed in the Phase 1 clinical trial is described as a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5] A generalizable protocol for the analysis of tyrosine kinase inhibitors in plasma is outlined below.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 400 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes at room temperature to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two mobile phases:
-
Mobile Phase A: An aqueous solution with an additive to improve peak shape and ionization (e.g., 0.1% formic acid and 5 mM ammonium formate in water).
-
Mobile Phase B: An organic solvent such as acetonitrile.
-
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Gradient: The gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes, followed by a re-equilibration step.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Source: An electrospray ionization (ESI) source is commonly used, operated in the positive ion mode for most tyrosine kinase inhibitors.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Diagram: General Workflow for LC-MS/MS based Pharmacokinetic Analysis
Caption: General experimental workflow for LC-MS/MS analysis of plasma samples.
Pharmacodynamic Analysis: Plasma Inhibitory Activity (PIA) Assay
The PIA assay is a pharmacodynamic tool used to measure the biological activity of a drug in patient plasma.[5] It assesses the ability of plasma from a patient treated with an inhibitor to suppress the target kinase activity in a relevant cell line.
1. Cell Culture:
-
A leukemia cell line that is dependent on the target kinase (e.g., MOLM-14 cells for FLT3) is cultured under standard conditions.
2. Plasma Incubation:
-
Patient plasma samples, collected at various time points before and after drug administration, are used.
-
The cultured cells are incubated with the patient plasma for a defined period (e.g., 1 hour).
3. Cell Lysis and Protein Extraction:
-
After incubation, the cells are washed and then lysed to extract total cellular proteins.
4. Western Blot Analysis:
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-FLT3) and the total form of the kinase.
-
The amount of phosphorylated and total protein is detected and quantified.
5. Data Analysis:
-
The level of target phosphorylation in cells treated with post-dose plasma is compared to that in cells treated with pre-dose plasma to determine the percentage of inhibition.
Diagram: Workflow of the Plasma Inhibitory Activity (PIA) Assay
Caption: Experimental workflow for the Plasma Inhibitory Activity (PIA) assay.
Conclusion
This compound is a multi-targeted kinase inhibitor with a pharmacokinetic profile characterized by rapid oral absorption and extensive metabolism to an active metabolite, M1. The relatively short half-life of both the parent compound and its metabolite may present challenges for maintaining sustained target inhibition. The data presented in this guide, derived from a Phase 1 clinical trial, provide valuable insights for researchers and drug development professionals. Further studies are warranted to fully elucidate the distribution and excretion of this compound and to optimize dosing strategies to maximize its therapeutic potential in the treatment of hematological malignancies.
References
- 1. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
initial studies on KW-2449 cytotoxicity in cancer cells
An In-depth Technical Guide on the Initial Studies of KW-2449 Cytotoxicity in Cancer Cells
This technical guide provides a comprehensive overview of the initial preclinical studies on this compound, a multi-targeted kinase inhibitor, focusing on its cytotoxic effects in cancer cells. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an orally available, multi-targeted kinase inhibitor with potent activity against several key proteins implicated in cancer, particularly leukemia.[1] Initial studies have demonstrated its efficacy against FMS-related tyrosine kinase 3 (FLT3), ABL kinase (including the T315I mutant), and Aurora kinases.[2][3][4] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making it a critical therapeutic target.[5][6] this compound has shown promise in inducing cytotoxicity in cancer cells, especially those harboring FLT3 mutations.[5][6]
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of multiple signaling pathways. In leukemia cells with FLT3 mutations, this compound directly inhibits FLT3 and its downstream target, STAT5.[7] This inhibition leads to the downregulation of phosphorylated FLT3 and STAT5, resulting in G1 cell cycle arrest and subsequent apoptosis.[2] In FLT3 wild-type leukemia cells, this compound's inhibitory effect on Aurora kinases becomes more prominent, leading to a reduction in phosphorylated histone H3, G2/M cell cycle arrest, and apoptosis.[2][4] Furthermore, its ability to inhibit BCR/ABL, including the imatinib-resistant T315I mutation, provides a therapeutic avenue for certain types of Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[8]
Quantitative Data on Cytotoxicity and Kinase Inhibition
The following tables summarize the quantitative data from initial studies on this compound, detailing its inhibitory concentrations on various kinases and its growth inhibitory effects on different cancer cell lines.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 6.6 | [3][4] |
| Phosphorylated FLT3 (in Molm-14 cells) | 13.1 | [5] |
| ABL | 14 | [3][4] |
| ABL (T315I mutant) | 4 | [3][4] |
| Aurora Kinase | 48 | [3][4] |
| FGFR1 | 36 | [7] |
Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) | Reference |
| 32D/FLT3-ITD | ITD Mutation | 0.024 | [3] |
| 32D/FLT3-D835Y | D835Y Mutation | 0.046 | [3] |
| 32D/wt-FLT3 + FL | Wild-Type | 0.014 | [3] |
| MOLM-13 | ITD Mutation | 0.024 | [3] |
| MV4;11 | ITD Mutation | 0.011 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial cytotoxic studies of this compound.
Cell Lines and Culture
-
Molm-14 Cells: Human acute myeloid leukemia cell line harboring the FLT3/ITD mutation.[5]
-
32D Cells: A murine myeloid progenitor cell line, engineered to express various forms of human FLT3 (wild-type, ITD, and D835Y mutations).[3]
-
MOLM-13 and MV4;11 Cells: Human leukemia cell lines with FLT3-ITD mutations.[3]
-
Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and other necessary growth factors, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The cytotoxic effects of this compound were primarily assessed using colorimetric assays such as the MTT assay.[5]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability was calculated as a percentage of the vehicle-treated control.
Immunoblot Analysis for Protein Phosphorylation
To investigate the mechanism of action, the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins was evaluated by immunoblotting.[5][7]
-
Cell Lysis: Following treatment with this compound, cells were washed with phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a protein assay (e.g., Bio-Rad Protein Assay).[7]
-
Immunoprecipitation (for FLT3): For analyzing FLT3 phosphorylation, the protein was immunoprecipitated from the cell lysate using an anti-FLT3 antibody.[7]
-
SDS-PAGE and Western Blotting: The cell lysates or immunoprecipitated proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-FLT3, FLT3, phospho-STAT5, STAT5).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[7] Densitometry was used to quantify the band intensities.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound, its multifaceted mechanism of action, and a typical experimental workflow for assessing its cytotoxic effects.
Caption: FLT3/STAT5 signaling pathway inhibited by this compound.
Caption: Multi-targeted mechanism of action of this compound.
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. HDAC inhibitors potentiate the activity of the BCR/ABL kinase inhibitor this compound in imatinib-sensitive or -resistant BCR/ABL+ leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
KW-2449's Impact on STAT5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of KW-2449, a multi-kinase inhibitor, with a specific focus on its impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This document provides a comprehensive overview of the compound's activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of FLT3 and Downstream STAT5 Signaling
This compound is a potent inhibitor of multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), ABL, ABL-T315I, and Aurora kinase.[1][2][3][4] Its primary mechanism for impacting STAT5 phosphorylation is through the direct inhibition of FLT3.[1][5] In many hematological malignancies, particularly Acute Myeloid Leukemia (AML), activating mutations in FLT3 lead to its constitutive activation. This aberrant activation results in the phosphorylation and activation of downstream signaling molecules, most notably STAT5.[6] Activated, phosphorylated STAT5 (pSTAT5) then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[6]
This compound effectively down-regulates the phosphorylation of FLT3, which in turn leads to a dose-dependent reduction in the phosphorylation of its downstream target, STAT5.[1][2][3] This inhibition of the FLT3/STAT5 signaling axis is a key contributor to the anti-leukemic effects of this compound, which include G1 cell cycle arrest and the induction of apoptosis in leukemia cells harboring FLT3 mutations.[1][2][4]
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified in various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values.
Table 1: Inhibitory Activity of this compound and its Metabolite M1 on FLT3 and STAT5 Phosphorylation
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| This compound | Phospho-FLT3 | Molm-14 cells in culture medium (10% FBS) | 13.1 | [5] |
| M1 | Phospho-FLT3 | Molm-14 cells in culture medium (10% FBS) | 40.9 | [5] |
| This compound | Phospho-FLT3 | Molm-14 cells in normal human plasma | 144 | [5] |
| This compound | FLT3 (cell-free) | Cell-free kinase assay | 6.6 | [1][3] |
| This compound | ABL (cell-free) | Cell-free kinase assay | 14 | [3] |
| This compound | ABL-T315I (cell-free) | Cell-free kinase assay | 4 | [3] |
| This compound | Aurora A (cell-free) | Cell-free kinase assay | 48 | [3] |
Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | 0.01 - 0.02 | |
| MOLM-13 | FLT3-ITD | 0.024 | [3] |
| MV4;11 | FLT3-ITD | 0.011 | [3] |
| 32D/FLT3-ITD | Expressing FLT3-ITD | 0.024 | [3] |
| 32D/FLT3-D835Y | Expressing FLT3-D835Y | 0.046 | [3] |
| 32D/WT-FLT3 + FL | Overexpressing wild-type FLT3 | 0.014 | [3] |
| RS4;11 | Wild-type FLT3 | 0.23 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Western Blot for Phosphorylated STAT5
This protocol is for the detection of phosphorylated STAT5 in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cell lines (e.g., MOLM-13)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed leukemia cells at an appropriate density and treat with varying concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control like GAPDH or β-actin.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Leukemia cell lines
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The GI50 value can be determined by plotting cell viability against the log of the compound concentration.
Conclusion
This compound demonstrates potent inhibitory activity against FLT3, leading to a significant reduction in the phosphorylation of its key downstream effector, STAT5. This disruption of the FLT3/STAT5 signaling pathway is a critical component of its anti-leukemic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other kinase inhibitors targeting this crucial signaling axis in hematological malignancies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Methodological & Application
Application Notes and Protocols for KW-2449 in In Vitro Cell-Based Assays
Introduction
KW-2449 is a potent, orally available, multi-targeted kinase inhibitor with significant potential in oncological research, particularly for hematological malignancies.[1] It primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases.[1][2][3] This document provides detailed protocols for utilizing this compound in various in vitro cell-based assays to evaluate its efficacy and mechanism of action. The provided methodologies are intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound exerts its anti-leukemic effects through the inhibition of several key kinases involved in cancer cell proliferation and survival.[4] In leukemia cells harboring FLT3 mutations (e.g., FLT3-ITD), this compound directly inhibits the autophosphorylation of the FLT3 receptor.[5][6] This blockade disrupts downstream signaling cascades, most notably the STAT5 pathway, leading to cell cycle arrest and apoptosis.[5][7] In cells with wild-type FLT3 or in the context of imatinib resistance, this compound's inhibitory action on Aurora kinases and BCR/ABL (including the T315I mutation) becomes prominent, inducing G2/M arrest and apoptosis.[3][4][8]
Data Summary
Table 1: Inhibitory Activity of this compound against Various Kinases (IC50)
| Target Kinase | IC50 (nM) |
| FLT3 (Cell-free assay) | 6.6[5] |
| FLT3 (D835Y) (Cell-free assay) | 1[5] |
| Abl (Cell-free assay) | 14[2] |
| Abl (T315I) (Cell-free assay) | 4[2][5] |
| Aurora A | 48[2] |
| FGFR1 (Cell-free assay) | 36[5] |
| JAK2 | 150[2] |
| SRC | 400[2] |
| PDGFRα | 1700[2] |
Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines (GI50)
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | FLT3/ITD | 0.014[2] |
| MV4;11 | FLT3/ITD | 0.011[2] |
| 32D-FLT3/ITD | FLT3/ITD | 0.024[2] |
| 32D-FLT3/D835Y | FLT3/D835Y | 0.046[2] |
| 32D-wt-FLT3/FL | Wild-Type (FL-stimulated) | 0.014[2] |
| RS4;11 | Wild-Type | 0.23[7] |
| K562 | Wild-Type BCR/ABL | 0.27[2] |
| TCC-Y/sr | BCR/ABL/T315I | 0.2 - 0.6[8] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
Experimental Protocols
Cell Viability Assay (XTT Method)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11)[2]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
XTT (sodium 3′-[1-(phenylaminocarbonyl)-3, 4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) assay kit
-
Plate reader
Procedure:
-
Culture leukemia cells to a logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound (e.g., 0.01 µM to 10 µM) in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Add XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 4 hours to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of target proteins like FLT3 and STAT5.[5]
Materials:
-
Leukemia cell lines
-
This compound
-
6-well plates
-
Lysis buffer (20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4, plus protease inhibitors)[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to attach or stabilize overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.[5]
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.[5]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.[5] Densitometry can be used for quantification.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24, 48, or 72 hours.[5]
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for KW-2449 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally bioavailable multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2][3] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has demonstrated significant anti-leukemic activity in preclinical models, particularly in AML cell lines harboring FLT3 internal tandem duplication (ITD) mutations.[1][2] In these models, this compound effectively inhibits the FLT3/STAT5 signaling pathway, leading to G1 cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model of AML.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by targeting multiple kinases involved in cancer cell proliferation and survival. In the context of FLT3-mutated AML, the primary mechanism involves the inhibition of constitutively active FLT3, which in turn blocks downstream signaling through STAT5, a key mediator of cell proliferation and survival.[1][2]
Caption: Mechanism of this compound in FLT3-mutated AML cells.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a MOLM-13 xenograft model.
| Treatment Group | Dosage (mg/kg, oral, bid) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Complete Remission | Reference |
| Vehicle Control | - | 14 | 0 | 0/10 | [4] |
| This compound | 2.5 | 14 | Not specified, dose-dependent | Not specified | [4] |
| This compound | 5 | 14 | Not specified, dose-dependent | Not specified | [4] |
| This compound | 10 | 14 | Not specified, dose-dependent | Not specified | [4] |
| This compound | 20 | 14 | >90 | 10/10 | [4] |
Experimental Protocols
Materials
-
This compound: Can be obtained from commercial suppliers.
-
Vehicle for Oral Administration: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Cell Line: MOLM-13 (human AML cell line with FLT3-ITD mutation) or MV4-11 (human biphenotypic B myelomonocytic leukemia cell line with FLT3-ITD).
-
Animals: Immunocompromised mice such as SCID (Severe Combined Immunodeficiency) or NOG (NOD/Shi-scid/IL-2Rγnull) mice, 6-8 weeks old.[4][5]
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Injection: Phosphate-Buffered Saline (PBS), Matrigel (optional).
-
Equipment: Hemocytometer or automated cell counter, sterile syringes and needles, calipers, animal balance.
Experimental Workflow
Caption: Experimental workflow for a this compound mouse xenograft study.
Detailed Protocol
1. Cell Culture and Preparation
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in the exponential growth phase.
-
On the day of injection, harvest cells by centrifugation and wash with sterile PBS.
-
Determine cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rate and growth.
2. Tumor Cell Implantation
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors are expected to develop within 7-14 days.
3. Treatment with this compound
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation fresh daily. Dissolve this compound in the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to the desired concentration (e.g., 2.5, 5, 10, or 20 mg/kg).[3]
-
Administer this compound or vehicle control orally to the mice twice daily (bid) for the duration of the study (e.g., 14 days).[4] The volume of administration is typically 10 mL/kg.
4. Efficacy Evaluation
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
5. Pharmacodynamic Analysis
-
To confirm target engagement, tumors can be collected at specific time points after the final dose of this compound (e.g., 4 to 8 hours).[4]
-
Tumor lysates can be prepared and analyzed by Western blotting for the levels of phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) to assess the in vivo inhibition of the FLT3 signaling pathway.[4]
Conclusion
This compound is a promising therapeutic agent for FLT3-mutated AML. The protocols outlined in this document provide a framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in a mouse xenograft model. Careful adherence to these protocols will ensure the generation of robust and reproducible data for preclinical drug development.
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols: KW-2449 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available, multi-kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2] Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD), is a common feature in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[3] this compound also demonstrates potent inhibitory effects on the ABL kinase, including the imatinib-resistant T315I mutant, and Aurora kinases, which are crucial for cell cycle regulation.[1][4][5] These characteristics make this compound a promising therapeutic agent for various types of leukemia, including those with FLT3 mutations and imatinib-resistant Chronic Myeloid Leukemia (CML).[1][6]
This document provides a summary of the inhibitory concentrations of this compound in various leukemia cell lines and detailed protocols for key experimental assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-leukemic effects through the inhibition of multiple critical kinases.
-
In FLT3-Mutated Leukemia: In cell lines harboring FLT3 mutations (e.g., FLT3-ITD), this compound directly inhibits the constitutive kinase activity of FLT3. This leads to the downstream suppression of key signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] The inhibition of the FLT3/STAT5 signaling pathway results in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2]
-
In FLT3 Wild-Type Leukemia: In leukemia cells without FLT3 mutations, the anti-proliferative effects of this compound are largely attributed to its inhibition of Aurora kinases.[3] This leads to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B kinase, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
-
In Imatinib-Resistant Leukemia: this compound is a potent inhibitor of the ABL kinase, including the T315I mutation that confers resistance to imatinib.[4][5] By simultaneously targeting both BCR/ABL and Aurora kinases, this compound can overcome this resistance.[1][4]
Caption: this compound inhibits mutated FLT3, blocking STAT5 phosphorylation and cell proliferation.
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Preparing KW-2449 Stock Solutions
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the multi-kinase inhibitor, KW-2449, for use in research and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a potent, orally bioavailable multi-kinase inhibitor targeting key signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1][2][3][4][5][6] Its primary application is in oncology research, particularly for leukemias with FLT3 mutations or imatinib-resistant leukemias with the T315I mutation.[3][7] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₄O | [1][2][6] |
| Molecular Weight | 332.40 g/mol | [1][3][6] |
| CAS Number | 1000669-72-6 | [1][2][3][6] |
| Appearance | White to light yellow/beige solid powder | [2] |
| Purity | ≥95% - 99.91% (HPLC) | [2][6] |
Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes its solubility data. It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][4]
| Solvent | Solubility | Reference |
| DMSO | ≥16.6 mg/mL to ≥50 mg/mL (≥50 mM to ≥150.42 mM) | [1][2] |
| 2 mg/mL | ||
| 30 mg/mL | [6] | |
| 67 mg/mL (201.56 mM) | [4] | |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1][3] |
| DMF | 30 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:5) | 0.17 mg/mL | [6] |
To achieve higher concentrations in DMSO, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]
Experimental Protocols
Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 332.4 g/mol x 1000 mg/g = 3.324 mg
-
-
Weighing:
-
Carefully weigh out 3.324 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Mixing:
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the vial to 37°C in a water bath or sonicate for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
Storage and Stability of Stock Solutions:
-
At -20°C, the stock solution is stable for up to 6 months.[2]
-
At -80°C, the stock solution is stable for up to 1 year.[2][8] It is generally recommended to use the solution as soon as possible and avoid long-term storage.[1]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in cell culture medium to the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI with 10% FBS)[8]
-
Sterile tubes and pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working stock, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or high-concentration stock solution to the cell culture medium to achieve the final desired concentration. For example, to treat cells with 100 nM this compound, add 1 µL of the 100 µM intermediate stock to 1 mL of cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[8] Ensure that the vehicle control (cells treated with the same concentration of DMSO without the drug) is included in all experiments.
-
Preparation of Working Solutions for In Vivo Experiments
For animal studies, this compound can be formulated as a suspension for oral administration.
Materials:
-
This compound powder
-
0.5% Methylcellulose in sterile water
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Preparation of Vehicle:
-
Prepare a sterile 0.5% (w/v) solution of methylcellulose in water.
-
-
Formulation:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of the 0.5% methylcellulose solution to achieve the desired final dosing concentration (e.g., 10 mg/mL).[4]
-
-
Homogenization:
-
Mix the solution thoroughly to form a uniform suspension. This can be achieved using a vortex mixer, homogenizer, or sonicator.
-
-
Administration:
-
It is recommended to prepare this formulation fresh on the day of use and administer it immediately.[2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways inhibited by this compound and the general workflow for preparing stock solutions.
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C20H20N4O | CID 11427553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KW-2449 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of KW-2449, a multi-kinase inhibitor, in preclinical animal studies, with a focus on acute myeloid leukemia (AML) models. The provided protocols are based on findings from various in vivo efficacy studies.
Introduction to this compound
This compound is a potent, orally available small molecule inhibitor targeting multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2] Activating mutations in FLT3 are common in AML and are associated with a poor prognosis, making it a key therapeutic target.[3] this compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, particularly in leukemia cells harboring FLT3 mutations.[2]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of its targets. In AML cells with FLT3 internal tandem duplication (ITD) mutations, this compound effectively inhibits FLT3 autophosphorylation.[1] This leads to the downregulation of downstream signaling pathways, most notably the STAT5 pathway, which is crucial for the proliferation and survival of leukemia cells.[2] The inhibition of these pathways ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis.[2] Furthermore, this compound's inhibitory activity against Aurora kinases can induce G2/M arrest and apoptosis in FLT3 wild-type leukemia cells.[2]
In Vivo Efficacy in AML Xenograft Models
Animal studies have demonstrated the potent anti-tumor efficacy of this compound in AML xenograft models. The most commonly utilized model is the subcutaneous implantation of human AML cell lines, such as MOLM-13 (which harbors an FLT3-ITD mutation), into immunocompromised mice (e.g., SCID or nude mice).
Summary of Efficacy Data
Oral administration of this compound has been shown to cause a dose-dependent inhibition of tumor growth and prolong the survival of tumor-bearing mice.[3] At higher doses, complete remission of established tumors has been observed.[3]
Table 1: Summary of In Vivo Efficacy of this compound in a MOLM-13 Subcutaneous Xenograft Model
| Parameter | Vehicle Control | This compound (2.5 mg/kg, bid) | This compound (5 mg/kg, bid) | This compound (10 mg/kg, bid) | This compound (20 mg/kg, bid) |
| Tumor Growth Inhibition | - | Significant Inhibition | Marked Inhibition | Strong Inhibition | Complete Remission |
| Survival | Baseline | Prolonged | Significantly Prolonged | Markedly Prolonged | Long-term Survival |
| Toxicity | No adverse effects | No significant body weight loss | No significant body weight loss | No significant body weight loss | No significant body weight loss |
Note: This table is a qualitative summary based on published descriptions of dose-dependent efficacy. Specific quantitative data on tumor volume over time is not consistently available in the public domain.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed following oral administration.[1] It is metabolized in vivo to a major metabolite, M1, through the action of monoamine oxidase-B (MAO-B) and aldehyde oxidase.[1]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in an AML xenograft model.
Cell Line and Animal Models
-
Cell Line: MOLM-13 (human acute myeloid leukemia, FLT3-ITD positive).
-
Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.
Protocol for Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: Harvest MOLM-13 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 MOLM-13 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiation of Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
Protocol for this compound Administration
-
Preparation of this compound Formulation: Prepare this compound for oral administration. A common vehicle for oral gavage of hydrophobic compounds in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The final concentration of this compound should be calculated based on the desired dose and the volume to be administered (typically 100-200 µL per mouse).
-
Dosing Regimen: Administer this compound orally via gavage twice daily (bid) at the desired doses (e.g., 2.5, 5, 10, 20 mg/kg). The vehicle control group should receive the same volume of the vehicle solution.
-
Treatment Duration: Continue the treatment for a specified period, typically 14 to 21 days.
Assessment of Efficacy and Toxicity
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Survival Analysis: Monitor the mice for survival. Euthanize mice if the tumor volume exceeds a predetermined size or if they show signs of significant distress, and record the date of death for survival analysis.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at specific time points after the last dose to analyze the levels of phosphorylated FLT3 and STAT5 by Western blotting to confirm target engagement.
Visualizations
Signaling Pathway of this compound in FLT3-ITD AML
Caption: this compound inhibits FLT3-ITD, blocking STAT5 phosphorylation and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound efficacy in a subcutaneous AML xenograft model.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Measuring KW-2449 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available multi-kinase inhibitor targeting key signaling proteins involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases. This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of this compound in leukemia and other cancer cell lines. The methodologies outlined below are designed to enable researchers to accurately quantify the cytotoxic and cytostatic effects of this compound and to elucidate its mechanism of action.
Mechanism of Action
This compound exhibits its anti-neoplastic activity through the inhibition of multiple kinases. In leukemia cells harboring FLT3 mutations, such as FLT3-ITD, this compound directly inhibits FLT3 autophosphorylation and its downstream signaling target, STAT5. This disruption of the FLT3/STAT5 signaling pathway leads to G1 cell cycle arrest and the induction of apoptosis. In cells with wild-type FLT3 or in the context of imatinib-resistant BCR/ABL mutations, this compound's inhibitory effect on Aurora kinases becomes prominent. By inhibiting Aurora B kinase, this compound reduces the phosphorylation of histone H3, a critical event for mitotic progression, resulting in G2/M arrest and subsequent apoptosis.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro potency of this compound against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 (D835Y) | 1 |
| ABL (T315I) | 4 |
| FLT3 | 6.6 |
| ABL | 14 |
| FGFR1 | 36 |
| Aurora A | 48 |
| JAK2 | 150 |
| SRC | 400 |
| PDGFRα | 1700 |
Data compiled from multiple sources.
Table 2: Growth Inhibitory (GI50) and Cytotoxic (IC50) Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) | IC50 (nM) - FLT3 Phosphorylation | IC50 (nM) - STAT5 Phosphorylation |
| MOLM-13 | FLT3/ITD | 0.014 | - | - |
| MV4;11 | FLT3/ITD | 0.011 | - | - |
| 32D (FLT3/ITD) | FLT3/ITD | 0.024 | - | - |
| 32D (FLT3/D835Y) | FLT3/D835Y | 0.046 | - | - |
| K562 | Wild-type | 0.27 | - | - |
| Molm-14 | FLT3/ITD | - | 13.1 | Similar to FLT3 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Tetrazolium salts (MTT or XTT) are reduced by metabolically active cells to form a colored formazan product, which can be quantified by spectrophotometry.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3′-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For XTT: Add 50 µL of XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For XTT: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value by plotting cell viability against the log concentration of this compound.
Caption: Workflow for assessing cell viability using MTT/XTT assays.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment with this compound for the desired time (e.g., 24, 48, 72 hours). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest cells after this compound treatment. Wash once with cold PBS and resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 4: Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream effectors.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells after this compound treatment in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
Caption: Signaling pathways inhibited by this compound.
Application of KW-2449 in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD).[1][2][3] These FLT3-ITD mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and conferring a poor prognosis.[1][2][3] KW-2449 is a potent, orally available multi-kinase inhibitor with significant activity against FLT3, offering a promising therapeutic strategy for this high-risk AML subtype.[4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical research focused on FLT3-ITD positive AML.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3.[6] In FLT3-ITD positive AML cells, this leads to the suppression of downstream signaling pathways, primarily the STAT5 pathway, which is crucial for leukemic cell survival and proliferation.[4][6] The inhibition of FLT3 signaling by this compound results in cell cycle arrest at the G1 phase and the induction of apoptosis.[4][6][7] Beyond FLT3, this compound also demonstrates inhibitory activity against other kinases, including ABL, FGFR1, and Aurora kinases, which may contribute to its overall anti-cancer efficacy.[4][5][8]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound in FLT3-ITD positive AML models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| FLT3 | 6.6[6] |
| FLT3 (D835Y) | - |
| ABL | 14[8] |
| ABL-T315I | 4[6] |
| FGFR1 | 36[8] |
| Aurora A | 48[8] |
Table 2: Cellular Activity of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | Mutation Status | GI50 (nmol/L) | Effect on P-FLT3 (IC50, nmol/L) | Effect on P-STAT5 |
| MOLM-13 | FLT3-ITD | 10 - 20[8] | - | Dose-dependent reduction[6][8] |
| MOLM-14 | FLT3-ITD | - | 13.1[1] | Dose-dependent reduction[1] |
| MV4-11 | FLT3-ITD | - | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on FLT3-ITD positive AML cells.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5
This protocol is to assess the inhibitory effect of this compound on the FLT3 signaling pathway.
Materials:
-
FLT3-ITD positive AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
In Vivo Xenograft Model Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
FLT3-ITD positive AML cells (e.g., MOLM-13)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 FLT3-ITD positive AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 20 mg/kg, twice daily) for a specified duration (e.g., 14 days).[8] The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
-
Plot tumor growth curves and analyze for statistical significance. A pharmacokinetic/pharmacodynamic (PK/PD) study can also be conducted to correlate drug exposure with target inhibition in the tumors.[8]
Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound in FLT3-ITD AML.
Caption: Logical flow from FLT3-ITD mutation to the therapeutic effect of this compound.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols: KW-2449 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of KW-2449, a multi-kinase inhibitor, in combination with other chemotherapy agents. The document includes detailed experimental protocols and data summaries to guide further research and development.
Introduction to this compound
This compound is a potent, orally available small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1][2][3] Its mechanism of action involves the inhibition of autophosphorylation of these kinases and their downstream signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][2] this compound has shown significant activity against leukemia cells harboring FLT3 mutations (such as internal tandem duplication, ITD) and in imatinib-resistant leukemia models with the T315I mutation in BCR/ABL.[1]
Combination Therapy with Histone Deacetylase (HDAC) Inhibitors
Preclinical studies have demonstrated synergistic anti-leukemic activity when this compound is combined with histone deacetylase (HDAC) inhibitors, such as vorinostat and entinostat (SNDX-275). This combination has shown promise in overcoming resistance to single-agent therapies.
Quantitative Data Summary
The synergistic effects of this compound in combination with vorinostat or entinostat have been evaluated in various leukemia cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Genotype/Resistance | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration (µM) | Combination Index (CI) | Reference |
| K562 | CML, Imatinib-Sensitive | Vorinostat | 0.4 | 1.5 | < 1.0 (Synergistic) | [4] |
| K562 | CML, Imatinib-Sensitive | Entinostat (SNDX-275) | 0.4 | 1.3 | < 1.0 (Synergistic) | [4] |
| LAMA84 | CML, Imatinib-Sensitive | Vorinostat | Not Specified | Not Specified | < 1.0 (Synergistic) | [4] |
| BV173/E255K | Ph+ ALL, Imatinib-Resistant | Vorinostat | 0.3 - 0.5 | 0.7 | < 1.0 (Synergistic) | [4] |
| BV173/E255K | Ph+ ALL, Imatinib-Resistant | Entinostat (SNDX-275) | 0.3 - 0.5 | 0.5 | < 1.0 (Synergistic) | [4] |
| Adult/T315I | Ph+ ALL, Imatinib-Resistant | Vorinostat | 0.3 - 0.5 | 0.8 | < 1.0 (Synergistic) | [4] |
| Adult/T315I | Ph+ ALL, Imatinib-Resistant | Entinostat (SNDX-275) | 0.3 - 0.5 | 0.6 | < 1.0 (Synergistic) | [4] |
| SUP/B15 | Ph+ ALL | Vorinostat | Not Specified | Not Specified | < 1.0 (Synergistic) | [4] |
| TOM-1 | Ph+ ALL | Vorinostat | Not Specified | Not Specified | < 1.0 (Synergistic) | [4] |
Mechanistic Insights
The synergistic effect of combining this compound with HDAC inhibitors is multifactorial, involving the modulation of several key signaling pathways.
-
Inactivation of Bcr/Abl Signaling: The combination leads to a more profound inhibition of Bcr/Abl phosphorylation and its downstream targets, STAT5 and CRKL, compared to either agent alone.[4]
-
Induction of Reactive Oxygen Species (ROS) and DNA Damage: Co-administration of this compound and HDAC inhibitors results in a significant increase in the generation of reactive oxygen species (ROS) and enhanced DNA damage, as indicated by the increased expression of γH2A.X, a marker for DNA double-strand breaks.[4]
-
Enhanced Apoptosis: The combination treatment leads to increased mitochondrial injury, evidenced by the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. This is followed by enhanced activation of caspases and cleavage of PARP, culminating in a more pronounced apoptotic response.[4]
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC INHIBITORS POTENTIATE THE ACTIVITY OF THE BCR/ABL KINASE INHIBITOR this compound IN IMATINIB-SENSITIVE OR -RESISTANT BCR/ABL+ LEUKEMIA CELLS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KW-2449 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting drug synergy studies with KW-2449, a multi-kinase inhibitor. The provided protocols and methodologies are intended to assist in the identification and validation of synergistic drug combinations, a critical step in the development of more effective cancer therapies.
Introduction to this compound
This compound is a potent oral multi-kinase inhibitor targeting several key proteins involved in cancer cell proliferation and survival, including FMS-related tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1][2] Its mechanism of action is multifaceted; in leukemia cells with FLT3 mutations, it inhibits the FLT3/STAT5 signaling pathway, leading to G1 cell cycle arrest and apoptosis.[3][4][5] In FLT3 wild-type leukemia, this compound induces G2/M arrest and apoptosis by reducing the phosphorylation of histone H3.[3][4][5] Given its activity against multiple oncogenic drivers, this compound is a promising candidate for combination therapies. Synergistic interactions have been reported, notably with histone deacetylase inhibitors (HDACIs) in Bcr/Abl+ leukemia cells.[3][6]
Key Signaling Pathways Targeted by this compound
Understanding the signaling pathways affected by this compound is crucial for designing rational drug combination studies. The following diagram illustrates the primary targets of this compound and their downstream effects.
Caption: Signaling pathways inhibited by this compound.
Experimental Design for Synergy Studies
A robust experimental design is fundamental for accurately assessing drug synergy. The following workflow outlines the key steps, from initial planning to data analysis.
Caption: Experimental workflow for drug synergy studies.
Quantitative Data Summary
The following tables provide a summary of the inhibitory concentrations (IC50) of this compound against various kinases and its growth inhibitory activity (GI50) against different leukemia cell lines. This data is essential for designing the concentration ranges in synergy experiments.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC50 (nM) |
| FLT3 | 6.6 |
| ABL | 14 |
| ABL (T315I) | 4 |
| Aurora Kinase | 48 |
Source: Data compiled from multiple sources.[1][4]
Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | FLT3/ITD | 0.024 |
| MV4;11 | FLT3/ITD | 0.011 |
| 32D (FLT3/ITD) | FLT3/ITD | 0.024 |
| 32D (FLT3/D835Y) | FLT3/D835Y | 0.046 |
| 32D (wt-FLT3/FL) | Wild-Type | 0.014 |
Source: Data compiled from multiple sources.[1]
Detailed Experimental Protocols
Protocol 1: Determination of Single-Agent IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually in the selected cell line(s).
Materials:
-
Selected cancer cell lines (e.g., MOLM-13 for FLT3-ITD, K562 for Bcr-Abl+)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound and the combination drug in complete medium. A typical concentration range for this compound could be 0.001 to 10 µM.
-
Drug Treatment: Add the diluted drugs to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol.[7][8][9] For an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Drug Synergy Assessment using the Combination Index (CI) Method
Objective: To quantitatively determine the interaction between this compound and a combination drug (synergism, additivity, or antagonism).
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Design: Based on the individual IC50 values, design a combination matrix. A constant-ratio design is often recommended.[10][11] For example, combine the drugs at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s).
-
Cell Seeding and Drug Treatment:
-
Seed cells as described in Protocol 1.
-
Prepare serial dilutions of the single agents and the drug combinations at the predetermined ratio.
-
Add the single drugs and combinations to the wells.
-
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis (Combination Index):
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Validation of Synergy by Apoptosis Assay
Objective: To confirm that the observed synergistic effect on cell viability is due to an increase in apoptosis.
Materials:
-
Selected cancer cell lines
-
This compound and combination drug
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound alone, the combination drug alone, and the combination at synergistic concentrations (determined from Protocol 2) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A synergistic combination should show a significantly higher percentage of apoptotic cells compared to the single agents.
Conclusion
The protocols and information provided herein offer a structured approach to investigating the synergistic potential of this compound with other therapeutic agents. By carefully designing and executing these experiments, researchers can identify novel and effective drug combinations, contributing to the advancement of cancer treatment. It is crucial to adapt these general protocols to the specific cell lines and combination agents being investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Detecting the Potential Pharmacological Synergy of Drug Combination by Viability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing KW-2449 Concentration for Apoptosis Induction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing KW-2449 to induce apoptosis in experimental settings. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations, all designed to facilitate the successful application of this compound in your research.
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments involving this compound.
| Question | Answer |
| Why am I not observing significant apoptosis after this compound treatment? | There are several potential reasons for this. 1. Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. Refer to the data tables below and consider performing a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Insufficient Incubation Time: Apoptosis is a time-dependent process. Initial experiments often utilize 24, 48, and 72-hour time points.[1] It may be necessary to extend the incubation period. 3. Cell Line Resistance: Some cell lines may be inherently resistant to this compound due to the absence of its primary targets (e.g., wild-type FLT3 without overexpression) or the presence of alternative survival pathways.[2] 4. Reagent Quality: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| I'm observing high levels of cell death that don't appear to be apoptotic. What could be the cause? | At very high concentrations, this compound may induce necrosis rather than apoptosis. This can be distinguished by assays that measure membrane integrity (e.g., LDH assay) versus apoptotic markers (e.g., caspase activity, Annexin V staining). It is crucial to perform a dose-response curve to identify a concentration that maximizes apoptosis while minimizing necrosis. |
| How does the presence of serum in the culture medium affect this compound activity? | This compound is highly protein-bound, and the presence of serum proteins, such as α1-acid glycoprotein, can reduce its effective concentration.[3][4] The IC50 for FLT3 inhibition in the presence of human plasma is approximately 10-fold higher than in standard cell culture medium.[2] Consider this when determining the working concentration. |
| Should I be concerned about the metabolic conversion of this compound in my cell culture? | In vivo, this compound is converted to a major metabolite, M1, which is 3.6-fold less potent than the parent drug.[2] While this is a significant factor in clinical studies, its impact in standard in vitro cell culture is likely minimal unless using primary cells in plasma or co-culture systems that mimic in vivo metabolism. |
| What are the downstream signaling effects I should expect to see after this compound treatment? | In sensitive cell lines, particularly those with FLT3 mutations, you should observe a dose-dependent decrease in the phosphorylation of FLT3 and its downstream target STAT5.[1][3] In cells sensitive to its Aurora kinase inhibitory activity, a reduction in phosphorylated histone H3 can be seen.[3][5] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various kinases and its growth inhibitory effects on different leukemia cell lines.
Table 1: Inhibitory Activity of this compound against Kinases
| Target Kinase | IC50 (nM) |
| FLT3 | 6.6[1][5] |
| FLT3/D835Y | 1[4] |
| ABL | 14[5] |
| ABL-T315I | 4[4][5] |
| Aurora A | 48[5][6] |
| FGFR1 | 36[4] |
| JAK2 | 150[4] |
| SRC | 400[4] |
| PDGFRα | 1700[4] |
Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | FLT3-ITD (+) | 0.01 - 0.02[6] |
| MV4;11 | FLT3-ITD (+) | 0.011[4] |
| RS4;11 | FLT3 wild-type | 0.23[6] |
| K562 | FLT3 wild-type | 0.27[4] |
| 32D (FLT3-ITD) | Transfected | 0.024[4] |
| 32D (FLT3-D835Y) | Transfected | 0.046[4] |
| 32D (wt-FLT3/FL) | Transfected | 0.014[4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Apoptosis Induction
This protocol outlines the steps to determine the effective concentration range of this compound for inducing apoptosis in a specific cancer cell line.
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium.
-
Seed the cells in 96-well plates at a density that will allow for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. A common starting range is 1 nM to 10 µM. It is advisable to include a vehicle control (DMSO alone) at the same final concentration as the highest this compound dose.
3. Cell Treatment:
-
Carefully remove the existing medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.
-
Include untreated and vehicle-treated wells as negative controls.
4. Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
5. Assessment of Apoptosis:
-
Apoptosis can be quantified using various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Western Blot Analysis: Assess the cleavage of PARP or Caspase-3 as markers of apoptosis.
-
6. Data Analysis:
-
For viability assays, calculate the percentage of viable cells relative to the vehicle control.
-
For apoptosis assays, quantify the percentage of apoptotic cells.
-
Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for apoptosis induction.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its optimization.
Caption: this compound signaling pathway inhibition.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. ashpublications.org [ashpublications.org]
Technical Support Center: KW-2449 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the multi-kinase inhibitor, KW-2449, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an orally available, multi-targeted kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms, the ABL tyrosine kinase, and Aurora kinases.[1][2][3] By inhibiting these kinases, this compound can interfere with cancer cell signaling pathways, leading to reduced proliferation and apoptosis.[2] It has shown potent growth inhibitory effects on leukemia cells with FLT3 mutations.[2]
Q2: What are the main challenges observed with the in vivo delivery of this compound and similar FLT3 inhibitors?
A2: The primary challenges associated with the in vivo administration of this compound and other FLT3 inhibitors include:
-
Short Half-Life and Rapid Metabolism: this compound is rapidly absorbed and converted to a major, but less potent, metabolite (M1).[1][4] This can lead to a short duration of effective drug exposure.
-
Achieving Sustained Target Inhibition: Due to its pharmacokinetic profile, maintaining a concentration of this compound sufficient to continuously inhibit FLT3 phosphorylation in vivo is a significant hurdle.[4][5] Transient inhibition may not be sufficient for significant cytotoxicity.[4]
-
Poor Aqueous Solubility: Like many small molecule kinase inhibitors, compounds in this class often exhibit low water solubility, which can limit their oral bioavailability and lead to variability in absorption.[6][7][8][9]
-
Influence of Plasma FLT3 Ligand (FL) Levels: High plasma concentrations of the FLT3 ligand (FL) can interfere with the efficacy of FLT3 inhibitors by competing for binding to the receptor.[10][11]
-
Development of Resistance: Resistance to FLT3 inhibitors can emerge through secondary mutations in the FLT3 kinase domain or through the activation of alternative signaling pathways.[12][13]
Q3: Are there any known off-target effects or toxicities associated with this compound?
A3: In a phase 1 clinical trial, the most frequently reported adverse events (regardless of causality) for this compound at the doses evaluated included nausea, vomiting, fatigue, and diarrhea.[14] Dose-limiting toxicities observed were grade 3 atrial fibrillation and grade 3 vomiting at different dose levels.[4] As a multi-kinase inhibitor, off-target effects are a potential concern and should be monitored in preclinical models.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or variable drug exposure in vivo after oral administration. | Poor aqueous solubility of this compound. | Consider formulation strategies to enhance solubility, such as creating a lipophilic salt or using lipid-based formulations.[6] Particle size reduction can also improve dissolution.[9] |
| Rapid metabolism to the less active M1 metabolite. | Evaluate different dosing schedules (e.g., more frequent administration) to maintain therapeutic levels of the parent compound.[14] | |
| Lack of significant anti-tumor efficacy despite initial response. | Insufficiently sustained inhibition of the FLT3 target. | Measure the in vivo inhibition of FLT3 phosphorylation over time to correlate with drug exposure.[4][16] Consider a dosing regimen that ensures trough concentrations remain above the IC50 for FLT3 inhibition. |
| High plasma levels of FLT3 ligand (FL) antagonizing the inhibitor. | Measure plasma FL levels in your animal model. If high, consider combination therapies that may reduce FL levels or use a more potent FLT3 inhibitor.[10] | |
| Development of drug resistance. | Analyze tumor samples for secondary mutations in the FLT3 kinase domain.[13] Investigate the activation of alternative survival pathways (e.g., AXL).[11] | |
| Observed toxicity or off-target effects in animal models. | Inhibition of other kinases by this compound. | Reduce the dose of this compound and assess for a therapeutic window. Conduct in vitro kinase profiling to understand the broader selectivity of the compound. |
| Formulation-related toxicity. | Evaluate the toxicity of the vehicle control in a separate group of animals. Consider alternative, well-tolerated formulation excipients. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite M1 in Humans
| Parameter | This compound | M1 (Metabolite) |
| Half-life (t1/2) | 2.4 to 4.9 hours | 2.6 to 6.6 hours |
| Potency (IC50 for p-FLT3) | 13.1 nM | 40.9 nM (3.6-fold less potent) |
Data from a Phase 1 clinical study.[4][14]
Experimental Protocols
Protocol 1: Assessment of In Vivo FLT3 Target Inhibition
This protocol is based on the plasma inhibitory activity (PIA) assay described in clinical studies of FLT3 inhibitors.[5][14]
-
Sample Collection: Collect plasma samples from treated animals at various time points post-dose (e.g., peak and trough concentrations).
-
Cell Culture: Culture a human cell line that expresses a constitutively active form of FLT3 (e.g., Molm-14 cells).
-
Incubation: Incubate the Molm-14 cells with the collected plasma samples for a defined period (e.g., 1 hour).
-
Cell Lysis: After incubation, wash and lyse the cells to extract proteins.
-
Immunoblotting: Perform an immunoblot (Western blot) analysis to detect the levels of phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Quantification: Quantify the band intensities to determine the percentage of FLT3 inhibition relative to pre-dose or vehicle-treated controls.
Visualizations
Caption: Signaling pathway of this compound in FLT3-mutated cells.
Caption: Experimental workflow for in vivo delivery of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]
- 12. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. bioengineer.org [bioengineer.org]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming KW-2449 Resistance in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-kinase inhibitor KW-2449 in leukemia cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-kinase inhibitor that primarily targets FLT3, ABL, ABL-T315I, and Aurora kinases. In leukemia cells with FLT3 mutations, it inhibits the FLT3 kinase, leading to the downregulation of downstream signaling pathways like STAT5, resulting in G1 cell cycle arrest and apoptosis.[1][2][3][4] In imatinib-resistant leukemia, this compound can overcome resistance by simultaneously downregulating BCR/ABL and Aurora kinases.[1][2][3][4]
Q2: My leukemia cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to tyrosine kinase inhibitors (TKIs) like this compound can be broadly categorized into two types:
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On-target resistance: This typically involves the acquisition of secondary point mutations in the kinase domain of the target protein (e.g., FLT3) that interfere with drug binding. Common mutations in FLT3 that confer resistance to other TKIs include those in the tyrosine kinase domain (TKD), such as the D835 and F691 residues.[1][5][6]
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Off-target (bypass) resistance: This occurs when the leukemia cells activate alternative signaling pathways to circumvent the inhibition of the primary target. Common bypass pathways include the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[4][7][8] Upregulation of other kinases, such as PIM or AXL, or Src family kinases can also contribute to resistance.[2][3][9][10] Additionally, overexpression of anti-apoptotic proteins like Bcl-2 can confer resistance.[11][12]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of the following approaches is recommended:
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Sanger sequencing or next-generation sequencing (NGS): Sequence the kinase domain of the target genes (e.g., FLT3, ABL1) to identify any acquired mutations.
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Western blotting/Phospho-protein analysis: Profile the activation status of key signaling pathways (e.g., p-AKT, p-ERK, p-STAT5) in the presence and absence of this compound in both sensitive and resistant cells. This can reveal the activation of bypass pathways.
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Gene expression analysis (qPCR or RNA-seq): Examine the expression levels of genes associated with resistance, such as PIM kinases, AXL, and anti-apoptotic BCL2 family members.
Q4: What are some strategies to overcome this compound resistance in my experiments?
Based on the identified resistance mechanism, several strategies can be employed:
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Combination Therapy: This is a highly effective approach.
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Targeting Bypass Pathways: If a bypass pathway is activated, combine this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor, MEK inhibitor, or JAK inhibitor).[7][8][13]
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Inducing Apoptosis: If anti-apoptotic proteins are upregulated, combine this compound with a Bcl-2 inhibitor like venetoclax.[12][14]
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HSP90 Inhibition: Since FLT3 is a client protein of HSP90, an HSP90 inhibitor can be used to promote the degradation of both wild-type and mutated FLT3, potentially overcoming on-target resistance.[15][16][17]
-
-
Alternative Kinase Inhibitors: If a specific resistance mutation is identified, switching to a different multi-kinase inhibitor that is effective against that mutation may be an option. For example, inhibitors like CCT245718 have been shown to overcome resistance mediated by the FLT3-D835Y mutation.[18]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete lack of response to this compound in a new cell line. | The cell line may not be dependent on the kinases targeted by this compound. | - Confirm the mutational status of FLT3 and BCR-ABL in the cell line.- Assess the baseline activation of FLT3 and Aurora kinases.- Consider using a different cell line known to be sensitive to this compound as a positive control. |
| Initial response to this compound followed by regrowth of cells. | Development of acquired resistance. | - Isolate the resistant cell population.- Investigate the mechanism of resistance (see FAQ Q3).- Implement strategies to overcome resistance, such as combination therapy (see FAQ Q4). |
| High background in cytotoxicity assays. | Suboptimal assay conditions or cell health issues. | - Optimize cell seeding density and assay duration.- Ensure cells are in the logarithmic growth phase at the start of the experiment.- Test a range of drug concentrations to determine the optimal inhibitory range. |
| Inconsistent results between experiments. | Variations in experimental procedure or reagent quality. | - Maintain a detailed and consistent experimental protocol.- Use freshly prepared drug solutions for each experiment.- Regularly check cell line identity and for mycoplasma contamination. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Other Relevant Compounds
| Compound | Target(s) | Cell Line | IC50 / GI50 | Reference |
| This compound | FLT3, ABL, ABL-T315I, Aurora kinase | MOLM-13 (FLT3-ITD) | 0.024 µM (GI50) | Selleck Chemicals |
| This compound | FLT3, ABL, ABL-T315I, Aurora kinase | MV4;11 (FLT3-ITD) | 0.011 µM (GI50) | Selleck Chemicals |
| This compound | FLT3 | Molm-14 (FLT3-ITD) | 13.1 nM (p-FLT3) | [13] |
| CCT245718 | FLT3, Aurora A | MOLM-13 (FLT3-ITD) | ~10 nM (IC50) | [18] |
| CCT245718 | FLT3, Aurora A | MOLM-13-Res (FLT3-ITD/D835Y) | ~20 nM (IC50) | [18] |
| KX2-391 | FLT3, Tubulin | MOLM-13 (FLT3-ITD) | 16.8 nM (IC50) | [1] |
| KX2-391 | FLT3, Tubulin | MOLM-13-R (FLT3-ITD/F691L) | 35.6 nM (IC50) | [1] |
| 17-AAG (HSP90i) | HSP90 | FI-700-resistant MOLM-13 (FLT3-ITD/N676K) | ~30 nM (IC50) | [17] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Leukemia Cell Line
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Initial Culture: Culture the parental leukemia cell line (e.g., MOLM-13) in standard growth medium.
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Dose Escalation:
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Begin by exposing the cells to a low concentration of this compound (e.g., the IC20).
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Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of stepwise dose escalation over several months.
-
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate in a high concentration of this compound (e.g., >10-fold the initial IC50), single-cell clone isolation can be performed by limiting dilution or sorting.
-
Confirmation of Resistance:
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Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of the resistant clone to the parental cell line. A significant increase in IC50 confirms resistance.
-
Maintain the resistant cell line in medium containing a maintenance concentration of this compound.
-
Protocol 2: Assessing Combination Therapy to Overcome Resistance
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Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates at an optimized density.
-
Drug Treatment:
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Create a dose-response matrix with serial dilutions of this compound on one axis and the second drug (e.g., a Bcl-2 inhibitor or PI3K inhibitor) on the other.
-
Include single-agent controls for both drugs.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assay: Determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination compared to untreated controls.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Mechanisms of action and resistance to this compound in leukemia cells.
Caption: Workflow for assessing synergistic effects of combination therapies.
References
- 1. A dual inhibitor overcomes drug-resistant FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of myeloid Src-family kinases is associated with poor prognosis in AML and influences Flt3-ITD kinase inhibitor acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Expression of myeloid Src-family kinases is associated with poor prognosis in AML and influences Flt3-ITD kinase inhibitor acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of myeloid Src-family kinases is associated with poor prognosis in AML and influences Flt3-ITD kinase inhibitor acquired resistance | PLOS One [journals.plos.org]
- 11. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibition of heat shock protein 90 prolongs survival of mice with BCR-ABL-T315I–induced leukemia and suppresses leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 Inhibitors for the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An HSP90 Inhibitor Overcomes FLT3 Inhibitor Resistance in FLT3/ITD-Positive Leukemia Cells with an N676K Mutation [mdpi.com]
- 18. CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with KW-2449
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KW-2449. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-targeted kinase inhibitor with potent activity against FMS-related tyrosine kinase 3 (FLT3), ABL, ABL-T315I, and Aurora kinases.[1][2][3] Its mechanism for inducing cell death varies depending on the genetic background of the cancer cells.
-
In leukemia cells with FLT3 mutations (e.g., FLT3/ITD): this compound inhibits the FLT3 kinase, leading to the downregulation of phosphorylated FLT3 and its downstream target STAT5. This results in G1 cell cycle arrest and apoptosis.[2][4][5]
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In leukemia cells with wild-type FLT3: The compound induces a reduction in phosphorylated histone H3, an indicator of Aurora B activity, which leads to G2/M arrest and apoptosis.[2][4][5]
Q2: We are observing lower than expected potency of this compound in our cell-based assays. What could be the cause?
Several factors can contribute to lower than expected potency:
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High Serum Concentration: this compound is highly protein-bound.[6][7] If your cell culture medium contains a high percentage of fetal bovine serum (FBS), the effective concentration of free this compound available to the cells will be significantly reduced. For example, the IC50 for P-FLT3 inhibition in plasma (high protein content) is approximately 10-fold higher than in standard cell culture medium.[6] Consider reducing the serum percentage or using serum-free media for a defined period during drug treatment, if compatible with your cell line.
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Metabolism of this compound: In vivo, and potentially in certain cell culture conditions, this compound can be metabolized by monoamine oxidase-B (MAO-B) and aldehyde oxidase into its major metabolite, M1.[4][6] M1 is 3.6-fold less potent than the parent compound.[6] If your experimental system has high metabolic activity, this could reduce the effective potency over time.
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Cell Line Addiction to Target Kinase: The cytotoxic effects of this compound are most potent in cell lines that are "addicted" to the signaling of the kinases it inhibits.[4] If a cell line has multiple survival pathways active, the inhibition of FLT3 or Aurora kinases alone may not be sufficient to induce robust cell death.
Q3: Our in vivo xenograft studies show initial tumor regression followed by relapse, despite continuous dosing. Why might this be happening?
This observation is consistent with clinical findings where transient responses have been reported.[6][7] Potential causes include:
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Transient Target Inhibition: Pharmacokinetic studies have shown that while this compound can inhibit FLT3 in patients, this inhibition can be transient, with phosphorylation levels of FLT3 recovering to baseline or even higher as the drug is cleared.[6][7] This "flare" suggests a compensatory upregulation of the signaling pathway.[6]
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Presence of FLT3 Ligand (FL): The plasma level of the FLT3 ligand (FL) can increase following chemotherapy, which can impede the efficacy of FLT3 inhibitors like this compound.[2]
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Drug Metabolism: As mentioned previously, the conversion of this compound to the less potent M1 metabolite can reduce the overall inhibitory pressure on the target kinases in vivo.[6]
Troubleshooting Inconsistent Results
If you are experiencing inconsistent results with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| High variability in IC50/GI50 values between experiments. | Inconsistent cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. |
| Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions in DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Discrepancy between in vitro and in vivo results. | High protein binding in vivo reducing free drug concentration. | Measure the protein binding of this compound in the plasma of your animal model to better correlate in vitro and in vivo effective concentrations. |
| Rapid metabolism of this compound to its less potent metabolite M1. | Perform pharmacokinetic analysis to measure the levels of both this compound and M1 over time. | |
| Reduced effect on downstream signaling (e.g., p-STAT5) at expected concentrations. | Incorrect timing of sample collection. | Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets. |
| Issues with antibody quality or western blot protocol. | Validate antibodies and optimize western blot conditions. Include positive and negative controls. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound against Target Kinases
| Kinase | IC50 (nM) |
| FLT3 | 6.6 |
| ABL | 14 |
| ABLT315I | 4 |
| Aurora Kinase | 48 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][4]
Table 2: Growth Inhibitory (GI50) Concentrations of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
| 32D-FLT3/ITD | ITD Mutation | 0.024 |
| 32D-FLT3/D835Y | D835Y Mutation | 0.046 |
| 32D-wt-FLT3/FL | Wild-Type | 0.014 |
| MOLM-13 | ITD Mutation | 0.024 |
| MV4;11 | ITD Mutation | 0.011 |
Data sourced from MedChemExpress.[1]
Table 3: Effect of Plasma on this compound IC50 for P-FLT3 Inhibition
| Condition | This compound IC50 (nM) | M1 Metabolite IC50 (nM) |
| Culture Medium (10% FBS) | 13.1 | 40.9 |
| Human Plasma | 144 | 522 |
Data sourced from a pharmacodynamic study of this compound.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Seed cells in a 96-well plate at a predetermined optimal density.
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Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
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Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]
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Add MTT reagent (sodium 3′-[1-(phenylaminocarbonyl)-3, 4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) to each well.[4]
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Incubate for 4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated FLT3 and STAT5
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Culture leukemia cells (e.g., MOLM-13) to the desired density.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4, plus protease inhibitors) for 30 minutes on a rocker at 4°C.[4]
-
Clarify the lysate by centrifugation at 16,000 x g.[4]
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
For total STAT5 analysis, use an aliquot of the whole-cell lysate.
-
For phosphorylated FLT3 analysis, perform immunoprecipitation with an anti-FLT3 antibody overnight, followed by incubation with protein A sepharose.[4]
-
Wash the immunoprecipitates.
-
Elute the proteins by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-FLT3, total FLT3, p-STAT5, and total STAT5.
-
Incubate with appropriate secondary antibodies.
-
Visualize protein bands using chemiluminescence.[4]
Visualizations
Caption: Signaling pathway of this compound in FLT3-mutated leukemia cells.
Caption: Signaling pathway of this compound in FLT3 wild-type leukemia cells.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolite M1 interference in KW-2449 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor, KW-2449. A key consideration in experimental design and data interpretation is the presence and activity of its major metabolite, M1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent oral multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1] It has shown growth inhibitory effects in leukemia cells with FLT3 mutations by down-regulating the phosphorylation of FLT3 and its downstream target STAT5, leading to G1 arrest and apoptosis.[2][3]
Q2: What is the M1 metabolite and how is it formed?
M1 is the major metabolite of this compound.[4] In vivo, this compound is rapidly absorbed and converted to M1.[4] Preclinical studies have identified monoamine oxidase-B (MAO-B) and aldehyde oxidase as the enzymes responsible for this conversion.[4]
Q3: How does the activity of M1 compare to this compound?
The M1 metabolite is also an active inhibitor of FLT3, but it is less potent than the parent compound, this compound. Specifically, M1 is 3.6-fold less potent than this compound at inhibiting FLT3.[4]
Q4: Can the presence of M1 affect my experimental results?
Yes. If your experimental system involves metabolic processes that convert this compound to M1, or if your this compound compound contains M1 as an impurity, the observed biological activity will be a composite of the activities of both molecules. This can lead to variability in dose-response curves and difficulty in determining the precise IC50 of this compound.
Q5: How can I quantify the levels of this compound and M1 in my samples?
A validated high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS) method is a reliable way to quantify both this compound and M1 in plasma and other biological samples.[4] The analytes are typically extracted from the matrix using liquid-liquid extraction.[4]
Troubleshooting Guide
This guide addresses potential issues related to M1 interference in this compound experiments.
Issue 1: High variability in dose-response assays.
Possible Cause: Inconsistent conversion of this compound to M1 in your cell-based assays.
Troubleshooting Steps:
-
Characterize Metabolizing Enzymes: Determine if your cell line expresses MAO-B and aldehyde oxidase, the enzymes responsible for M1 formation.
-
Use a Metabolically Inactive System: If possible, use a cell-free assay or a cell line with low metabolic activity to establish a baseline dose-response for pure this compound.
-
Inhibit Metabolism: Consider using specific inhibitors for MAO-B and aldehyde oxidase to reduce the conversion of this compound to M1 in your cellular assays. This can help to isolate the effect of the parent compound.
-
Quantify Both Compounds: If you cannot prevent metabolism, use LC/MS/MS to measure the concentrations of both this compound and M1 at the end of your experiment. This will allow you to correlate the observed biological effect with the actual concentrations of both compounds.
Issue 2: Observed IC50 for this compound is higher than expected.
Possible Cause: Your this compound stock may contain the less potent M1 metabolite as an impurity.
Troubleshooting Steps:
-
Check Purity of Compound: Request a certificate of analysis from the supplier to verify the purity of your this compound lot.
-
Analytical Characterization: If you suspect contamination, use an analytical method like LC/MS/MS to determine the percentage of M1 in your this compound stock.
-
Calculate Corrected Potency: If M1 is present, you can estimate the expected IC50 based on the relative proportions and potencies of this compound and M1. The combined inhibitory activity can be estimated using the formula: Effective Concentration = [this compound] + ([M1] / 3.6).[4]
Issue 3: Difficulty reproducing in vivo efficacy in in vitro models.
Possible Cause: Differences in protein binding between in vitro and in vivo conditions.
Troubleshooting Steps:
-
Consider Plasma Protein Binding: this compound is highly protein-bound, which can significantly reduce its free concentration and apparent potency in plasma compared to standard cell culture medium.[4] The IC50 for FLT3 inhibition by this compound is approximately 10-fold higher in plasma than in culture medium.[4]
-
Supplement Culture Medium: To better mimic in vivo conditions, consider supplementing your cell culture medium with human serum albumin or conducting experiments in the presence of human plasma.
-
Measure Free Drug Concentration: If feasible, measure the unbound concentrations of this compound and M1 in your experimental setup.
Data Presentation
Table 1: Inhibitory Potency of this compound and M1 against FLT3
| Compound | Assay Condition | Target | IC50 (nM) |
| This compound | Culture Medium | Phospho-FLT3 | 13.1[4] |
| M1 | Culture Medium | Phospho-FLT3 | 40.9[4] |
| This compound | Human Plasma | Phospho-FLT3 | 144[4] |
| M1 | Human Plasma | Phospho-FLT3 | 522[4] |
Table 2: Inhibitory Potency of this compound and M1 against STAT5
| Compound | Assay Condition | Target | IC50 (nM) |
| This compound | Culture Medium | Phospho-STAT5 | ~20 |
| M1 | Culture Medium | Phospho-STAT5 | ~60 |
| This compound | Human Plasma | Phospho-STAT5 | Not explicitly stated, but similar shifts as for P-FLT3 were noted. |
| M1 | Human Plasma | Phospho-STAT5 | Not explicitly stated, but similar shifts as for P-FLT3 were noted. |
Experimental Protocols
Western Blot for Phospho-FLT3 and Phospho-STAT5
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, M1, or a combination for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Simplified FLT3 signaling pathway and points of inhibition by this compound and M1.
Caption: Troubleshooting workflow for potential M1 metabolite interference in this compound experiments.
References
- 1. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of KW-2449 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KW-2449. The information herein is intended to help minimize off-target effects and ensure the successful application of this multi-kinase inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-targeted kinase inhibitor. Its primary targets are FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2][3] By inhibiting these kinases, this compound can suppress the growth of leukemia cells that have FLT3 mutations or the T315I-mutated BCR/ABL translocation.[4] In cells with FLT3 mutations, it leads to the downregulation of phosphorylated FLT3 and its downstream target STAT5, resulting in G1 cell cycle arrest and apoptosis.[1][2] In leukemia cells with wild-type FLT3, this compound induces G2/M arrest and apoptosis by reducing the phosphorylation of histone H3, an indicator of Aurora kinase activity.[1][4]
Q2: What are the known off-target kinases for this compound?
A2: Besides its primary targets, this compound has been shown to have inhibitory activity against other kinases, which could lead to off-target effects. These include Fibroblast Growth Factor Receptor 1 (FGFR1), c-Src, and Janus Kinase 2 (JAK2), and c-Kit, although with lower potency compared to its primary targets.[5][6] It has minimal effect on kinases such as PDGFRβ, IGF-1R, and EGFR.[1]
Q3: I am observing unexpected cytotoxicity in my cell line that does not express the primary targets of this compound. What could be the cause?
A3: Unexpected cytotoxicity in cell lines lacking the primary targets of this compound may be attributable to its off-target effects on other essential kinases like Aurora kinases, FGFR1, JAK2, or SRC.[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[1][2] It is also possible that the observed cytotoxicity is due to the inhibition of other, as yet unidentified, off-target kinases.[5]
Q4: My experimental results with this compound are inconsistent. What are some potential reasons?
A4: Inconsistent results can arise from several factors. Ensure that the inhibitor is properly stored and that fresh dilutions are made for each experiment, as small molecule inhibitors can degrade over time.[7] The solubility of this compound in your cell culture medium and its stability over the duration of your experiment are also critical factors.[1][8] Additionally, cell density and passage number can influence cellular responses to kinase inhibitors.[8] Finally, be aware that this compound is highly protein-bound, and the presence of serum in your culture medium can significantly increase its IC50 value, requiring higher concentrations for efficacy.[5]
Troubleshooting Guides
Problem 1: Lack of expected on-target effect (e.g., no reduction in FLT3 phosphorylation).
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and experimental conditions.[7] Remember that the presence of plasma proteins can significantly increase the required concentration.[5] |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in DMSO and store them appropriately.[5] Avoid repeated freeze-thaw cycles. |
| Suboptimal Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for observing the desired downstream effects. |
| Technical Issues with Western Blot | Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation.[7] Validate the specificity of your primary antibodies for both the phosphorylated and total protein. |
Problem 2: Observing significant off-target effects.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound that shows a clear on-target effect with minimal off-target signaling modulation. A careful dose-response analysis is crucial. |
| Inhibition of Multiple Kinases | To confirm that the observed phenotype is due to the inhibition of the primary target, consider using a structurally unrelated inhibitor for the same target as a control.[8] Alternatively, genetic approaches like siRNA or CRISPR to knockdown the primary target can help validate the phenotype. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of one of this compound's off-target kinases. If possible, test the compound in a different cell line with a similar genetic background but potentially different kinase dependencies. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various kinases.
| Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 6.6 | [1][2][3] |
| FLT3 (D835Y) | 1 | [9] |
| ABL | 14 | [2][3] |
| ABL (T315I) | 4 | [2][3] |
| Aurora A | 48 | [2][3] |
| FGFR1 | 36 | [1][9] |
| c-Src | 400 | [6][9] |
| JAK2 | 150 | [6][9] |
| c-Kit | 300 | [6][9] |
| PDGFRβ | >1000 | [1] |
| IGF-1R | >1000 | [1] |
| EGFR | >1000 | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated FLT3 and STAT5
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the determined duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4, plus a complete protease inhibitor cocktail).[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Immunoprecipitation (for FLT3): For analyzing FLT3 phosphorylation, immunoprecipitate FLT3 from the cell lysate using an anti-FLT3 antibody.[1]
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5. Use a loading control like β-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.[1]
-
Densitometry: Quantify band intensities to determine the relative levels of phosphorylated proteins.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[1]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Assessing KW-2449 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for assessing the cellular target engagement of KW-2449, a multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a potent, orally available multi-targeted kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), ABL kinase, the T315I mutant of ABL, and Aurora kinases.[1][2] It has shown significant activity in leukemia cells with FLT3 mutations.[3]
Q2: Why is it important to assess the target engagement of this compound in cells?
A2: Assessing target engagement is crucial to confirm that this compound is binding to its intended molecular targets within a cellular context. This validation helps to correlate the observed phenotypic effects, such as apoptosis or cell cycle arrest, with the on-target activity of the compound. Furthermore, it can help in understanding mechanisms of resistance and optimizing dosing strategies.
Q3: What are the common methods to measure this compound target engagement in cells?
A3: Several methods can be employed to assess the target engagement of this compound in cells. These include:
-
Phospho-Flow Cytometry: To measure the inhibition of phosphorylation of downstream signaling molecules like STAT5.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: A proximity-based assay to quantify the binding of this compound to its kinase targets in live cells.
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Cellular Thermal Shift Assay (CETSA®): To measure the thermal stabilization of target proteins upon this compound binding.
-
In-Cell Western™ Assay: An immunocytochemical method to quantify the levels of phosphorylated proteins, such as phospho-STAT5, in response to this compound treatment.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound against its key targets.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 6.6 |
| ABL | 14 |
| ABL (T315I) | 4 |
| Aurora A | 48 |
Data sourced from MedChemExpress and Selleck Chemicals.[2][4]
Table 2: Cellular Activity of this compound
| Cell Line | Target Context | GI50 (µM) |
| 32D (FLT3/ITD) | FLT3 internal tandem duplication | 0.024 |
| 32D (FLT3/D835Y) | FLT3 tyrosine kinase domain mutation | 0.046 |
| MOLM-13 | FLT3-ITD | 0.014 |
| MV4;11 | FLT3-ITD | 0.024 |
| 32D (wt-FLT3/FL) | Wild-type FLT3 overexpression | 0.011 |
GI50 values represent the concentration causing 50% growth inhibition. Data sourced from MedChemExpress.[2]
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess this compound target engagement, along with troubleshooting guides to address common issues.
Phospho-Flow Cytometry for Downstream Target Inhibition (p-STAT5)
This method assesses the functional consequence of this compound binding to FLT3 by measuring the phosphorylation status of its downstream effector, STAT5.
Signaling Pathway
Experimental Workflow
Detailed Methodology
-
Cell Preparation: Culture FLT3-mutant cell lines (e.g., MOLM-13, MV4-11) to a density of 1-2 x 10^6 cells/mL.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Fixation: Fix cells immediately after treatment by adding an equal volume of 4% paraformaldehyde in PBS and incubate for 10 minutes at room temperature.
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Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Staining: Wash cells with PBS containing 1% BSA. Resuspend cells in the staining buffer and add a fluorescently conjugated anti-phospho-STAT5 (Tyr694) antibody and antibodies against cell surface markers to identify the cell population of interest. Incubate for 1 hour at room temperature in the dark.
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Data Acquisition: Wash cells and resuspend in PBS. Acquire data on a flow cytometer.
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Data Analysis: Gate on the target cell population based on surface markers. Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Calculate the percentage of inhibition relative to the vehicle-treated control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or no p-STAT5 signal | Inefficient cell stimulation (if applicable). | Ensure the cell line has constitutively active FLT3 or stimulate with FLT3 ligand before inhibitor treatment. |
| Ineffective antibody. | Use a validated phospho-specific antibody for flow cytometry. Check the antibody datasheet for recommended fixation/permeabilization methods. | |
| Phosphatase activity. | Keep samples on ice and use phosphatase inhibitors during cell lysis if not fixing immediately. | |
| High background staining | Non-specific antibody binding. | Include an isotype control. Optimize antibody concentration. Use an Fc block reagent. |
| Incomplete cell washing. | Increase the number and volume of wash steps. | |
| Loss of cell viability | Harsh fixation/permeabilization. | Optimize fixation and permeabilization times and reagent concentrations. Use a viability dye to exclude dead cells from the analysis. |
| Inconsistent results | Variation in cell density or treatment time. | Standardize cell seeding density and ensure precise timing of compound treatment and subsequent steps. |
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of this compound to its kinase targets in living cells.
Experimental Workflow
Detailed Methodology
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase (e.g., FLT3 or Axl) fused to NanoLuc® luciferase and a transfection carrier DNA.
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Cell Seeding: 24 hours post-transfection, seed the cells into white 96- or 384-well assay plates.
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Compound and Tracer Addition: Prepare a serial dilution of this compound. Add the compound to the cells, followed by the addition of the appropriate NanoBRET™ tracer (e.g., Tracer K-10 for FLT3 and Axl).[5][6]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low BRET signal | Low transfection efficiency. | Optimize transfection conditions (DNA amount, reagent-to-DNA ratio). |
| Inappropriate tracer concentration. | Perform a tracer titration experiment to determine the optimal concentration. | |
| Low expression or mislocalization of the fusion protein. | Confirm protein expression by Western blot. Ensure the NanoLuc® tag placement (N- or C-terminus) does not interfere with protein folding and localization. | |
| High background signal | Cell death leading to release of NanoLuc® into the medium. | Ensure the use of the extracellular NanoLuc® inhibitor. Check for compound cytotoxicity. |
| Non-specific tracer binding. | Use a mock-transfected control to assess background. | |
| No dose-response curve | This compound does not bind the target under these conditions. | Verify compound activity in an orthogonal assay. |
| Incorrect tracer for the target. | Ensure the use of the recommended tracer for the specific kinase. | |
| Compound concentration range is not appropriate. | Test a wider range of this compound concentrations. |
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.
Experimental Workflow
Detailed Methodology
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler. Immediately cool the tubes to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein (e.g., FLT3 or Axl) using Western blotting or ELISA.
-
Data Analysis: Normalize the amount of soluble protein at each temperature to the amount in the unheated control. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No clear melting curve | Protein is very stable or unstable. | Adjust the temperature range for heating. |
| Antibody for detection is not working well. | Validate the antibody for Western blotting or ELISA. | |
| No thermal shift observed | Compound does not bind or does not stabilize the protein. | Confirm compound activity in other assays. Some compounds may cause destabilization (a shift to a lower temperature). |
| Insufficient compound concentration or incubation time. | Optimize compound concentration and incubation time. | |
| High variability between replicates | Inconsistent heating or sample handling. | Use a thermal cycler for precise temperature control. Ensure consistent lysis and centrifugation. |
| Uneven cell density in aliquots. | Ensure the cell suspension is homogenous before aliquoting. |
In-Cell Western™ Assay for Downstream Target Inhibition (p-STAT5)
This method provides a quantitative, plate-based alternative to traditional Western blotting for measuring protein phosphorylation.
Experimental Workflow
References
Technical Support Center: KW-2449 Treatment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KW-2449. The focus is on refining treatment duration to achieve optimal therapeutic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1][2][3] In leukemia cells with FLT3 mutations, this compound inhibits FLT3 kinase activity, leading to the downregulation of downstream signaling molecules like STAT5.[1][2][4] This inhibition results in G1 cell cycle arrest and apoptosis.[1][4][5] In cells without FLT3 mutations, this compound can induce G2/M arrest and apoptosis through the inhibition of Aurora kinases.[1][2]
Q2: How does the metabolism of this compound affect its activity and required treatment duration?
A2: this compound is metabolized in humans to M1, which is 3.6-fold less potent than the parent compound.[6] The conversion of this compound to M1 can lead to lower overall active drug levels over time.[6] Clinical trial data suggests that the twice-daily dosing schedule of this compound resulted in only transient inhibition of FLT3.[6][7] This suggests that maintaining a sustained concentration of active this compound above the therapeutic threshold is crucial for efficacy and may necessitate continuous exposure in in vitro experiments.[6]
Q3: What are the key signaling pathways affected by this compound?
A3: The primary signaling pathway inhibited by this compound in FLT3-mutated cells is the FLT3-STAT5 pathway.[6][8] In FLT3 wild-type cells, its effect is largely mediated through the inhibition of Aurora kinases, which are critical for mitotic checkpoint control.[3][8]
Q4: Should I be concerned about plasma protein binding in my in vitro experiments?
A4: Yes, this compound is highly protein-bound.[6] In the presence of human plasma, the IC50 for FLT3 inhibition by this compound increases approximately 10-fold.[6] It is important to consider the protein content of your culture medium (e.g., fetal bovine serum) when determining effective concentrations. One study noted that the inhibitory activity of this compound is not affected by the presence of alpha1-acid glycoprotein.[1][2][5]
Troubleshooting Guide
Issue: Sub-optimal cytotoxicity observed despite using previously reported effective concentrations.
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Possible Cause 1: Intermittent Target Inhibition. Preclinical studies have shown that continuous exposure to this compound is more effective than intermittent exposure.[6] A 4.3-fold reduction in cytotoxicity was observed with intermittent (4 hours, twice daily) versus continuous exposure in Molm14 cells.[6]
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Solution: Ensure continuous exposure of cells to this compound for the duration of the experiment. This may require more frequent media changes with fresh compound.
-
-
Possible Cause 2: High Protein Content in Culture Medium. As mentioned in the FAQ, plasma protein binding significantly reduces the effective concentration of this compound.[6]
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Solution: Determine the IC50 of this compound in your specific cell culture medium. Consider using reduced-serum or serum-free media if compatible with your cell line.
-
-
Possible Cause 3: Cell Line Resistance. The cytotoxic effect of this compound is most potent in cells harboring FLT3 mutations.[1] While it has activity in FLT3 wild-type cells, the required concentrations for a significant effect may be higher.[8]
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Solution: Confirm the FLT3 mutation status of your cell line. For wild-type cells, consider combination therapies, as this compound has shown synergistic effects with other agents like HDAC inhibitors.[2]
-
Issue: Difficulty replicating in vivo efficacy in our xenograft model.
-
Possible Cause 1: Sub-optimal Dosing Schedule. Pharmacokinetic studies in humans have shown that twice-daily dosing may not be sufficient to maintain therapeutic drug levels.[6]
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Solution: In a xenograft model with MOLM-13 cells, oral administration of this compound twice daily for 14 days showed dose-dependent tumor growth inhibition.[8] A dose of 20 mg/kg resulted in complete remission in all mice in one study.[8] Consider optimizing the dosing frequency and concentration in your model.
-
-
Possible Cause 2: Pharmacokinetic Variability. The absorption and metabolism of this compound can vary.
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Solution: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study in your animal model to correlate drug exposure with target inhibition (e.g., by measuring phosphorylated FLT3 and STAT5 in tumor tissue at different time points after dosing).[8]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Notes |
| FLT3 | Cell-free assay | 6.6 | [2][5] |
| FLT3 (D835Y) | Cell-free assay | 1 | [5] |
| Abl | Cell-free assay | 14 | [2][5] |
| Abl (T315I) | Cell-free assay | 4 | [2][5] |
| Aurora A | Cell-free assay | 48 | [4][5][8] |
| FGFR1 | Cell-free assay | 36 | [2][5][8] |
| JAK2 | Cell-free assay | 150 | [5] |
| SRC | Cell-free assay | 400 | [5] |
| MOLM-13 (FLT3-ITD) | Growth Inhibition | 10 - 20 | [8] |
| MV4;11 (FLT3-ITD) | Growth Inhibition | 11 | [5] |
| 32D (FLT3-ITD) | Growth Inhibition | 24 | [5] |
| 32D (FLT3-D835Y) | Growth Inhibition | 46 | [5] |
| RS4;11 (FLT3-WT) | Growth Inhibition | 230 | [8] |
Table 2: Effect of Human Plasma on this compound IC50
| Analyte | Condition | IC50 (nM) | Fold Change |
| Phospho-FLT3 | Culture Medium | 13.1 | - |
| Phospho-FLT3 | Human Plasma | 144 | ~10-fold increase |
| Phospho-STAT5 | Culture Medium | Not specified | - |
| Phospho-STAT5 | Human Plasma | Similar shift to P-FLT3 | - |
Experimental Protocols
Protocol 1: Determination of IC50 for FLT3 and STAT5 Phosphorylation
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Cell Culture: Culture Molm-14 cells in RPMI medium supplemented with 10% fetal bovine serum (FBS).
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create working stocks of 100 µM by diluting the stock solution in RPMI with 0.05% BSA.
-
Treatment: Seed Molm-14 cells and treat with increasing concentrations of this compound for a specified duration (e.g., 2-4 hours).
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Lysis: Harvest cells and lyse to extract proteins.
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Immunoblotting: Perform immunoblot analysis to detect phosphorylated FLT3 and phosphorylated STAT5. Use antibodies for total FLT3 and total STAT5 as loading controls.
-
Densitometry: Quantify band intensities and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the phosphorylation signal.
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed leukemia cells (e.g., Molm14) in a 96-well plate.
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Treatment: Add increasing concentrations of this compound to the wells.
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Incubation: Incubate the cells for a predetermined duration (e.g., 48 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the results as a percentage of the untreated control to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: Workflow for comparing continuous vs. intermittent this compound exposure.
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
addressing KW-2449 instability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the multi-kinase inhibitor KW-2449 in cell culture media.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to this compound instability during in vitro experiments.
Issue 1: Precipitation or Cloudiness Observed After Adding this compound to Culture Media
Possible Causes:
-
Poor Aqueous Solubility: this compound is soluble in DMSO but not in water. Adding a concentrated DMSO stock directly to the aqueous culture medium can cause the compound to precipitate.
-
High Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can also affect the solubility of other media components.
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Saturation of the Compound: The concentration of this compound in the final culture medium may exceed its solubility limit.
Troubleshooting Steps:
-
Optimize Dilution:
-
Perform serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous culture medium.
-
Slowly add the diluted this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even distribution.
-
-
Control Final DMSO Concentration:
-
Visual Inspection:
-
After preparing the final working solution, let it stand for a few minutes and then visually inspect for any precipitation or cloudiness.
-
A light microscope can be used to check for microprecipitates.
-
-
Consider Ultrasonication:
-
If precipitation is observed, brief ultrasonication of the working solution may help to redissolve the compound.[1]
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of this compound
Possible Causes:
-
Chemical Degradation: this compound may be degrading over time in the culture medium due to factors like pH, temperature, or reactive components in the media.
-
Metabolic Degradation: Cells in the culture can metabolize this compound, reducing its effective concentration. Preclinical studies show that this compound can be converted by monoamine oxidase-B (MAO-B) and aldehyde oxidase into its major metabolite M1.[3]
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the actual concentration in the medium.
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Protein Binding: this compound is highly protein-bound.[3] Serum proteins in the culture medium can bind to the compound, potentially reducing its free and active concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions:
-
Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.
-
-
Assess Compound Stability:
-
To determine if this compound is degrading in your specific culture conditions, you can perform a stability test. Incubate this compound in your cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound at each time point using analytical methods like HPLC or LC-MS.
-
-
Minimize Incubation Time:
-
If degradation is suspected, consider reducing the duration of the experiment if the scientific question allows.
-
-
Consider Serum Concentration:
-
If using serum-containing media, be aware that the high protein binding of this compound may necessitate higher concentrations to achieve the desired biological effect compared to serum-free conditions.[3]
-
If your cell line permits, you could conduct experiments in reduced-serum or serum-free media to increase the free fraction of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO. It is not soluble in water. For in vitro experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: How should I store this compound stock solutions?
A2: Store the powdered form of this compound at -20°C for up to 3 years.[4] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year, or at -20°C for up to 6 months.[4]
Q3: My cells are sensitive to DMSO. How can I minimize the final DMSO concentration?
A3: To minimize the final DMSO concentration, you can prepare a more concentrated initial stock solution in DMSO. However, be mindful of the solubility limits of this compound in DMSO. Perform serial dilutions in DMSO to an intermediate concentration before the final dilution into your culture medium. This allows for a smaller volume of the DMSO stock to be added to your final culture volume.
Q4: Can I sterilize my this compound working solution by autoclaving?
A4: No, do not autoclave small molecule inhibitor solutions. The high temperature will likely degrade the compound. To prepare a sterile working solution, you can filter-sterilize the diluted solution using a 0.22 µm syringe filter that is compatible with your solvent.
Q5: Does the presence of serum in the culture medium affect the activity of this compound?
A5: Yes, the inhibitory activity of some kinase inhibitors can be affected by the presence of human plasma proteins.[4][5] this compound is known to be highly protein-bound.[3] This means that serum proteins can bind to this compound, reducing the concentration of the free, active compound available to interact with the cells. You may need to use a higher concentration of this compound in serum-containing media compared to serum-free media to achieve the same level of target inhibition.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3 | 6.6 |
| ABL (T315I) | 4 |
| ABL | 14 |
| Aurora A | 48 |
| FGFR1 | 36 |
| JAK2 | 150 |
| SRC | 400 |
| PDGFRα | 1700 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[4]
Table 2: Growth Inhibitory Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | FLT3/ITD | 0.024 |
| MV4;11 | FLT3/ITD | 0.011 |
| 32D (FLT3/ITD) | Expressing FLT3/ITD | 0.024 |
| 32D (FLT3/D835Y) | Expressing FLT3/D835Y | 0.046 |
| 32D (wt-FLT3/FL) | Expressing wild-type FLT3 | 0.014 |
GI50 values represent the concentration of a drug that causes 50% inhibition of cell growth.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the DMSO stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to an intermediate concentration if necessary.
-
Slowly add the final DMSO solution to your pre-warmed cell culture medium while gently mixing. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of this compound Stability in Culture Medium
-
Prepare this compound Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation:
-
Divide the solution into several sterile tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point serves as the initial concentration control.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
Analysis:
-
Thaw the samples.
-
Analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.
Mandatory Visualizations
Caption: FLT3 signaling pathway and points of inhibition by this compound.
Caption: Recommended experimental workflow for using this compound.
References
Validation & Comparative
KW-2449: A Comparative Analysis of Efficacy Against Other FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, KW-2449, with other notable FLT3 inhibitors. The following sections detail the comparative efficacy, present supporting experimental data in a structured format, and outline the methodologies for key experiments.
Introduction to this compound
This compound is an orally available, multi-targeted kinase inhibitor with potent activity against FLT3, ABL, and Aurora kinases.[1][2][3] It has shown significant growth inhibitory effects in leukemia cells harboring FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[4][5] The primary mechanism of action involves the inhibition of FLT3 autophosphorylation and downstream signaling pathways, such as STAT5, leading to G1 cell cycle arrest and apoptosis in susceptible cancer cells.[4][5]
Comparative Efficacy of FLT3 Inhibitors
The efficacy of this compound has been evaluated against several other FLT3 inhibitors in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and other prominent FLT3 inhibitors against various leukemia cell lines, particularly those with FLT3-ITD mutations which are common in Acute Myeloid Leukemia (AML).
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 / GI50 (nM) | Reference |
| This compound | MOLM-13 | FLT3-ITD | GI50: 11 - 24 | [2] |
| This compound | MV4;11 | FLT3-ITD | GI50: 11 | [2] |
| This compound | Ba/F3-FLT3-ITD | FLT3-ITD | GI50: 24 | [2] |
| This compound | Ba/F3-FLT3-D835Y | FLT3-TKD | GI50: 46 | [2] |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | IC50: 0.40 | [6] |
| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | IC50: 0.89 | [6] |
| Quizartinib (AC220) | MOLM-14 | FLT3-ITD | IC50: 0.73 | [6] |
| Midostaurin | MOLM-14 | FLT3-ITD | IC50: 10.12 | [6] |
| Gilteritinib | MOLM-14 | FLT3-ITD | IC50: 7.87 | [6] |
| Sorafenib | MOLM-14 | FLT3-ITD | - | - |
| Lestaurtinib | MOLM-14 | FLT3-ITD | - | - |
Note: Direct comparative studies of all inhibitors under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential inter-experimental variability.
Clinical Efficacy Overview
While direct head-to-head clinical trials comparing this compound with all other FLT3 inhibitors are not available, early clinical studies of this compound have shown transient reductions in peripheral blast counts in patients with FLT3-ITD mutations.[7][8] However, the development of this compound was discontinued after a Phase 1 trial due to a short drug half-life that hindered sustained FLT3 inhibition.[7][9]
In comparison, several other FLT3 inhibitors have advanced further in clinical development. Midostaurin, in combination with chemotherapy, has been approved for newly diagnosed FLT3-mutated AML.[10][11] Gilteritinib is approved for relapsed or refractory FLT3-mutated AML. Quizartinib has also shown a survival advantage over salvage chemotherapy in relapsed/refractory FLT3-ITD AML.[12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating FLT3 inhibitor efficacy.
Experimental Protocols
Detailed below are representative methodologies for key experiments cited in the comparison of FLT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Leukemia cell lines (e.g., MOLM-14) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the FLT3 inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The GI50 value, the concentration of the inhibitor that causes 50% growth inhibition, is calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[9]
FLT3 Kinase Activity Assay (Western Blot for Phospho-FLT3)
This method is used to assess the direct inhibitory effect of the compounds on FLT3 autophosphorylation.
-
Cell Treatment: Leukemia cells expressing the target FLT3 mutation are treated with various concentrations of the FLT3 inhibitor for a short period (e.g., 2 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). A separate membrane or the same membrane after stripping is incubated with an antibody for total FLT3 as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the p-FLT3 bands is quantified and normalized to the total FLT3 bands. The IC50 value, the concentration of the inhibitor that reduces p-FLT3 levels by 50%, is determined from a dose-response curve.[9]
In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of inhibitors to the kinase.
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the FLT3 kinase/europium-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.[3]
-
Assay Plate Setup: In a 384-well plate, add the test compound solution.[3]
-
Addition of Kinase/Antibody: Add the kinase/antibody mixture to the wells containing the test compound.[3]
-
Addition of Tracer: Add the tracer solution to initiate the binding reaction.[3]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[3]
-
FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity on the kinase.
-
Data Analysis: The loss of FRET signal due to the displacement of the tracer by the inhibitor is measured. The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.[3]
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with demonstrated preclinical efficacy against FLT3-mutated leukemia cells. While it exhibits comparable in vitro potency to some first-generation FLT3 inhibitors, its clinical development was hampered by pharmacokinetic challenges. Newer generation inhibitors, such as quizartinib and gilteritinib, have shown improved clinical outcomes and have become important therapeutic options for patients with FLT3-mutated AML. The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of novel FLT3 inhibitors in the drug development pipeline.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin improves survival in new AML | MDedge [live.mdedge.com]
- 11. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and <em>FLT3-ITD</em> Mutation - Personalized Medicine in Oncology [personalizedmedonc.com]
A Head-to-Head Analysis: KW-2449 Versus Sorafenib for FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KW-2449 and sorafenib, two multi-kinase inhibitors with activity against FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document synthesizes available preclinical and clinical data to inform ongoing research and development in targeted AML therapy.
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in AML and are associated with a poor prognosis, making FLT3 an attractive therapeutic target.[1] Both this compound and sorafenib have demonstrated inhibitory activity against FLT3, but their broader kinase profiles and clinical development trajectories differ.
Mechanism of Action and Kinase Inhibition Profile
Both this compound and sorafenib are multi-targeted kinase inhibitors. This compound exhibits potent inhibition of FLT3, ABL, ABL-T315I, and Aurora kinases.[2] Sorafenib, initially developed as a Raf inhibitor, also targets FLT3, c-Kit, VEGFR, and PDGFR.[1] The differential targeting of additional kinases may contribute to variations in efficacy and adverse event profiles.
Below is a summary of the reported kinase inhibitory activities:
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| FLT3 | 6.6[3] | 58-59[4] |
| FLT3 (ITD) | Potent inhibition demonstrated[2] | Significantly more active against ITD mutant than wild-type[1] |
| ABL | 14[3] | - |
| ABL (T315I) | 4[3] | - |
| Aurora A | 48[3] | - |
| Raf-1 | - | 6[4] |
| B-Raf | - | 22[4] |
| VEGFR-2 | - | 90[4] |
| Note: IC50 values are from various sources and may not be directly comparable due to different assay conditions. Further details on experimental conditions can be found in the "Experimental Protocols" section. |
Preclinical Efficacy in FLT3-Mutated AML Models
In Vitro Cellular Activity
Both agents have demonstrated potent growth-inhibitory effects on leukemia cells harboring FLT3 mutations. These effects are attributed to the inhibition of the FLT3 kinase, leading to the downregulation of downstream signaling pathways, G1 cell cycle arrest, and apoptosis.[2]
| Cell Line (FLT3 status) | This compound GI50 (µM) | Sorafenib Data |
| MOLM-13 (FLT3-ITD) | 0.01 - 0.02[5] | Significant response in in vitro studies[1] |
| MV4;11 (FLT3-ITD) | Data not available | Significant response in in vitro studies[1] |
| 32D/FLT3-ITD | < 0.05[5] | Data not available |
| 32D/FLT3-D835Y | < 0.05[5] | Data not available |
| Note: GI50 (50% growth inhibition) values are presented for this compound. Specific GI50 or IC50 values for sorafenib in these cell lines were not available in the reviewed literature, though its activity is well-established. |
In Vivo Xenograft Models
Oral administration of this compound has been shown to induce dose-dependent and significant tumor growth inhibition in FLT3-mutated xenograft models, with minimal bone marrow suppression.[2] Treatment with 20 mg/kg of this compound twice daily led to complete remission in a MOLM-13 xenograft model.[5] Sorafenib has also demonstrated the ability to prolong the survival of mice with FLT3-ITD xenografts.[6]
Clinical Trial Data in FLT3-Mutated AML
This compound
A phase 1 clinical trial of this compound in patients with relapsed or refractory AML, including those with FLT3 mutations, demonstrated transient reductions in peripheral blast counts.[7] The study highlighted that sustained inhibition of FLT3 phosphorylation to less than 20% of baseline was challenging to maintain, which may have limited the clinical benefit observed.[7]
Sorafenib
Sorafenib has been more extensively studied in the clinical setting for FLT3-mutated AML. When added to standard chemotherapy, sorafenib has shown mixed results in terms of overall survival benefit in newly diagnosed patients.[8][9] However, it has demonstrated a significant role as a maintenance therapy following allogeneic hematopoietic stem cell transplantation (allo-HSCT). Long-term follow-up data from a study showed that sorafenib maintenance improved five-year overall survival (72.0% vs. 55.9%) and reduced the five-year cumulative incidence of relapse (15.0% vs. 36.3%) compared to no maintenance.[10] In the setting of relapse after allo-HSCT, salvage therapy with sorafenib has been associated with improved one- and two-year overall survival rates compared to a control group.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
Caption: FLT3 signaling pathway and points of inhibition by this compound and sorafenib.
Caption: General experimental workflow for preclinical evaluation of FLT3 inhibitors.
Experimental Protocols
FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the FLT3 kinase.
-
Reagents: LanthaScreen™ Eu-anti-Tag Antibody, FLT3 Kinase, Kinase Tracer 236, Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Procedure:
-
Test compounds (this compound or sorafenib) are serially diluted.
-
In a 384-well plate, 5 µL of the test compound is added.
-
5 µL of a pre-mixed solution of FLT3 kinase and Eu-anti-Tag antibody is added.
-
5 µL of the kinase tracer is added.
-
The plate is incubated for 1 hour at room temperature.
-
Fluorescence Resonance Energy Transfer (FRET) is measured. A decrease in FRET signal indicates displacement of the tracer by the test compound.[12]
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO or solubilization solution.[13]
-
Procedure:
-
FLT3-mutated AML cells (e.g., MOLM-13) are seeded in a 96-well plate.
-
Cells are treated with various concentrations of this compound or sorafenib for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 1-4 hours to allow the formation of formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.[13]
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. GI50 or IC50 values are determined from the dose-response curves.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Model: Immunodeficient mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously inoculated with FLT3-mutated AML cells (e.g., MOLM-13).[5][14]
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with this compound, sorafenib, or a vehicle control, typically via oral gavage.[2]
-
Endpoints:
-
Tumor Growth Inhibition: For subcutaneous models, tumor volume is measured regularly.
-
Survival: For systemic models, the overall survival of the mice is monitored.
-
Pharmacodynamics: Tumor or bone marrow samples can be collected to assess the inhibition of FLT3 phosphorylation and downstream signaling molecules like p-STAT5.[5]
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Conclusion
Both this compound and sorafenib are potent inhibitors of FLT3 kinase with demonstrated preclinical activity against FLT3-mutated AML. This compound shows high in vitro potency but its clinical development has been limited. Sorafenib, while having a broader kinase inhibition profile, has found a niche as a maintenance therapy post-transplant for FLT3-ITD AML patients. The choice between these or other FLT3 inhibitors for further development or clinical application will depend on a careful consideration of their specific kinase profiles, efficacy in relevant disease contexts, and safety profiles. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel FLT3 inhibitors.
References
- 1. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib Plus Intensive Chemotherapy Improves Survival in Patients with Newly Diagnosed FLT3-ITD Mutation Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
KW-2449: A Comparative Analysis of its Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KW-2449's Performance Against Other FLT3 Inhibitors
This compound is a multi-targeted kinase inhibitor demonstrating significant anti-leukemic activity, particularly in leukemias driven by FMS-like tyrosine kinase 3 (FLT3) mutations.[1] This guide provides a comprehensive comparison of this compound with other notable FLT3 inhibitors, supported by preclinical data.
Performance Comparison of FLT3 Inhibitors
This compound exhibits potent inhibitory activity against several kinases implicated in leukemia, including FLT3, ABL, and Aurora kinase.[1] Its efficacy is particularly pronounced in leukemia cells harboring FLT3-ITD (internal tandem duplication) mutations, a common driver of acute myeloid leukemia (AML). The following tables summarize the available quantitative data comparing the in vitro potency of this compound with other first and second-generation FLT3 inhibitors.
| Kinase Inhibition Profile of this compound | |
| Target Kinase | IC50 (nM) |
| FLT3 | 6.6[2] |
| FLT3 (D835Y) | 1[2] |
| Abl | 14[2] |
| Abl (T315I) | 4[2] |
| Aurora A | 48 |
| FGFR1 | 36[2] |
| Comparative Cellular Activity of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines | |||
| Inhibitor | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | MOLM-13 | GI50: 10 - 20 | [3] |
| MV4-11 | GI50: 11 | ||
| Sorafenib | MOLM-13 | IC50: ~20 | [4] |
| MV4-11 | IC50: ~5 | [4] | |
| Midostaurin | MOLM-13 | IC50: ~10 | |
| MV4-11 | IC50: ~10 | ||
| Lestaurtinib | MOLM-13 | IC50: ~5 | [5] |
| MV4-11 | IC50: ~3 | [5] |
Note: IC50 and GI50 values are highly dependent on the specific experimental conditions and cell lines used. Data presented here is for comparative purposes and is compiled from various sources. Direct comparison is most accurate when data is generated within the same study.
Signaling Pathway Inhibition
This compound exerts its anti-leukemic effect by inhibiting the FLT3 signaling pathway, which is constitutively activated in FLT3-mutated leukemia. This inhibition leads to the dephosphorylation of FLT3 and its downstream signaling molecules, primarily STAT5, ultimately inducing cell cycle arrest and apoptosis.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other inhibitors on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound and other FLT3 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Add various concentrations of the inhibitors to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for Protein Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
Leukemia cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KW-2449 and Imatinib for Chronic Myeloid Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of KW-2449 and imatinib in the context of Chronic Myeloid Leukemia (CML). It delves into their mechanisms of action, target profiles, preclinical efficacy, and available clinical data, supported by experimental protocols and pathway visualizations.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. Imatinib, the first-in-class TKI, has transformed CML into a manageable chronic disease for many patients. However, the emergence of resistance, often due to mutations in the ABL kinase domain such as the T315I "gatekeeper" mutation, necessitates the development of novel therapeutic agents. This compound is a multi-kinase inhibitor that has shown promise in overcoming imatinib resistance. This guide presents a comparative analysis of these two agents.
Mechanism of Action
Imatinib: As a 2-phenylaminopyrimidine derivative, imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. By binding to the inactive conformation of the kinase, it prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways essential for the proliferation and survival of CML cells. Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-Kit.
This compound: this compound is a multi-targeted kinase inhibitor. It potently inhibits not only the wild-type ABL kinase but also the imatinib-resistant T315I mutant.[1] Its broader target profile includes FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] The simultaneous inhibition of BCR-ABL and Aurora kinases is a proposed mechanism for its efficacy in imatinib-resistant leukemia.[3] By targeting multiple oncogenic drivers, this compound offers a potential strategy to overcome resistance and induce apoptosis in leukemic cells.
Target Profile and In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC50) of this compound and imatinib against various kinases and CML cell lines, providing a quantitative comparison of their potency.
| Target Kinase/Cell Line | This compound IC50/GI50 (µM) | Imatinib IC50/GI50 (µM) | Reference |
| Kinases | |||
| ABL | 0.014 | Not explicitly stated in provided abstracts | [2] |
| ABL (T315I) | 0.004 | Ineffective | [1][2] |
| FLT3 | 0.007 | Not a primary target | [2] |
| Aurora A | 0.048 | Not a primary target | [2] |
| Cell Lines | |||
| K562 (Ph+ CML, wild-type BCR-ABL) | 0.2 - 0.6 | 0.20 | [1] |
| TCC-Y (Ph+ ALL, wild-type BCR-ABL) | 0.2 - 0.6 | 0.18 | [1] |
| TCC-Y/sr (Ph+ ALL, BCR-ABL/T315I) | 0.2 - 0.6 | 24 | [1] |
| IL-3 dependent cells (BCR-ABL) | < 0.50 | Effective | [1] |
| IL-3 dependent cells (BCR-ABL/T315I) | < 0.50 | No growth inhibition | [1] |
Preclinical and Clinical Data
Preclinical Findings
-
Imatinib-Sensitive CML: Both this compound and imatinib demonstrate potent growth inhibitory activity against CML cell lines with wild-type BCR-ABL.[1]
-
Imatinib-Resistant CML: this compound shows significant efficacy in cell lines harboring the T315I mutation, a common mechanism of imatinib resistance, whereas imatinib is largely ineffective.[1] In vivo studies using mouse xenograft models with T315I-mutated leukemia demonstrated that this compound prolonged survival, while imatinib had no effect.[1] Furthermore, in a model using primary cells from a CML patient in blast crisis with the T315I mutation, this compound treatment decreased the peripheral blood copy number of BCR-ABL mRNA and the percentage of CD45+ blast cells in the bone marrow, while imatinib showed limited activity.[1]
-
Mechanism of Action in Resistant Cells: In imatinib-resistant cells with the T315I mutation, this compound treatment led to a reduction in phosphorylated BCR-ABL (P-BCR-ABL) and its downstream signaling molecule, phosphorylated STAT5 (P-STAT5).[1] This was associated with G2/M cell cycle arrest and apoptosis at higher concentrations, suggesting a dual mechanism involving both BCR-ABL and Aurora kinase inhibition.[1]
Clinical Trial Data
-
Imatinib: Imatinib has been extensively studied in numerous clinical trials and is a standard first-line treatment for newly diagnosed CML.[4] Long-term follow-up from the landmark IRIS (International Randomized Study of Interferon and STI571) trial has demonstrated its durable efficacy and safety.[4][5]
-
This compound: this compound has been evaluated in a Phase I clinical trial in patients with relapsed and refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), CML, and acute lymphoblastic leukemia (ALL).[2] While this trial provided initial safety and pharmacokinetic data, large-scale comparative trials with imatinib in CML have not been conducted.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the process of drug evaluation, the following diagrams are provided.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of KW-2449: A Comparative Guide for Kinase Inhibitor Research
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. KW-2449, a multi-targeted kinase inhibitor, has demonstrated significant potential in preclinical and early clinical studies, particularly in the context of leukemia. This guide provides a comprehensive analysis of the specificity of this compound by comparing its performance against other notable kinase inhibitors with overlapping targets. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.
Kinase Inhibitor Specificity Profile: this compound and Comparators
This compound is a potent inhibitor of several key kinases implicated in malignancy, most notably FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2] To objectively assess its specificity, we compare its inhibitory activity (IC50/Kd) against a panel of kinases with that of other well-characterized FLT3 and multi-kinase inhibitors: quizartinib, gilteritinib, sorafenib, and crenolanib.
Table 1: Inhibitory Activity (IC50/Kd in nM) Against Primary Targets
| Kinase | This compound | Quizartinib | Gilteritinib | Sorafenib | Crenolanib |
| FLT3 | 6.6[1] | 1.1 - 3.3[3] | 0.29[4] | 58[5] | 0.74[6] |
| FLT3-ITD | Data not available | <1[3] | 0.92[4] | Data not available | 1.3[7] |
| FLT3-D835Y | Data not available | Resistant[3] | Active[8] | Data not available | 8.8[7] |
| ABL | 14[1] | Data not available | Data not available | Data not available | >5000[9] |
| ABL (T315I) | 4[1] | Data not available | Data not available | Data not available | Data not available |
| Aurora A | 48[1] | Data not available | Data not available | Data not available | Data not available |
| Aurora B | Data not available | Data not available | Data not available | Data not available | Data not available |
| c-KIT | High Conc.[10] | Active | 230[4] | Active | 67[7] |
| PDGFRα/β | Little effect[11] | Active | Data not available | Active | 2.1/3.2[6] |
| VEGFR2 | Data not available | Data not available | Data not available | Active | Data not available |
| AXL | Data not available | Data not available | 0.73[4] | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values were not found in the searched literature. "Active" indicates reported inhibitory activity without specific IC50/Kd values provided in the search results. "High Conc." indicates that inhibition was observed at higher concentrations.
Table 2: KINOMEscan Selectivity Profile (% Control at 10 µM)
KINOMEscan assays provide a broad overview of a compound's interaction with a large panel of kinases. A lower percentage of control indicates stronger binding. The following table summarizes the key targets identified for each inhibitor from publicly available KINOMEscan data.
| Inhibitor | Primary Targets (% Ctrl) | Notable Off-Targets (% Ctrl) |
| This compound | FLT3, ABL1, AURKA, AURKB | Multiple kinases across different families[12] |
| Quizartinib | FLT3, KIT, PDGFRB, RET | CSF1R |
| Gilteritinib | FLT3, AXL, ALK, LTK | TRKA, ROS, RET, MER[4][8] |
| Sorafenib | BRAF, VEGFR2, PDGFRB, KIT, FLT3, RET | Multiple kinases including RAF1, VEGFR1/3[13] |
| Crenolanib | FLT3, PDGFRα, PDGFRβ | KIT (less potent)[14][15] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the assessment of this compound and its comparators.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., FLT3, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[5]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cellular Phosphorylation Assay (Western Blot)
This method is used to assess the ability of an inhibitor to block the phosphorylation of a kinase's downstream target in a cellular context (e.g., inhibition of STAT5 phosphorylation by a FLT3 inhibitor).
Materials:
-
Cell line expressing the target kinase (e.g., MOLM-14 cells for FLT3-ITD)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT5) overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-STAT5).[16]
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro and cellular kinase inhibition assays.
Conclusion
Based on the compiled data, this compound emerges as a potent multi-kinase inhibitor with high affinity for FLT3, ABL, and Aurora kinases. Its specificity profile, when compared to other FLT3 inhibitors, reveals a broader spectrum of activity. While quizartinib and crenolanib demonstrate high selectivity for FLT3 and related class III receptor tyrosine kinases, and gilteritinib also targets AXL, this compound's inhibition of both tyrosine kinases (FLT3, ABL) and serine/threonine kinases (Aurora) positions it as a compound with the potential to overcome resistance mechanisms mediated by the activation of parallel signaling pathways. However, this broader activity may also translate to a different off-target toxicity profile. The provided data and protocols offer a robust framework for further investigation and head-to-head comparisons, enabling researchers to strategically select the most appropriate kinase inhibitor for their specific experimental needs and therapeutic goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ulab360.com [ulab360.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crenolanib - Wikipedia [en.wikipedia.org]
- 8. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
A Head-to-Head Comparison of KW-2449 and Gilteritinib for the Treatment of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, gilteritinib has emerged as a significant clinical advancement. However, the multi-kinase inhibitor KW-2449, while earlier in development, presents a distinct profile that warrants a thorough comparison. This guide provides an objective, data-driven analysis of this compound and gilteritinib, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential in AML treatment.
At a Glance: Key Differences
| Feature | This compound | Gilteritinib |
| Primary Targets | FLT3, ABL, Aurora Kinase, FGFR1 | FLT3, AXL |
| FLT3 Inhibition | Potent inhibitor of FLT3 | Potent and selective inhibitor of FLT3 (ITD and TKD) |
| Development Stage | Preclinical / Early Clinical | FDA Approved |
| Key Differentiator | Broad kinase inhibition profile, including Aurora kinase | High selectivity for FLT3 and co-inhibition of AXL |
Quantitative Analysis: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound and gilteritinib against various AML cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Inhibitory Activity (IC50/GI50 in nM) of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50/GI50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 24 | [1] |
| MV4-11 | FLT3-ITD | 11 | [1] |
| 32D-FLT3-ITD | FLT3-ITD | 24 | [1] |
| 32D-FLT3-D835Y | FLT3-TKD | 46 | [1] |
| Molm14 | FLT3-ITD | 13.1 (p-FLT3 inhibition) | [2] |
Table 2: Inhibitory Activity (IC50 in nM) of Gilteritinib in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 19.0 | |
| MV4-11 | FLT3-ITD | 3.3 | |
| Molm14 | FLT3-ITD | 0.7 - 1.8 | |
| Ba/F3-FLT3-ITD | FLT3-ITD | 0.7 | |
| Ba/F3-FLT3-D835Y | FLT3-TKD | 0.9 |
Mechanism of Action and Signaling Pathways
Both this compound and gilteritinib exert their anti-leukemic effects primarily through the inhibition of the FLT3 receptor tyrosine kinase, a key driver of proliferation and survival in a subset of AML patients. However, their distinct kinase inhibition profiles lead to different downstream effects.
This compound is a multi-kinase inhibitor. Its action against FLT3 leads to the downregulation of downstream signaling molecules like STAT5, resulting in G1 cell cycle arrest and apoptosis in FLT3-mutated cells[1]. Furthermore, its inhibition of Aurora kinases contributes to its activity in FLT3-wild-type leukemia by inducing G2/M arrest and apoptosis[1].
Caption: this compound signaling pathway in AML.
Gilteritinib is a more selective inhibitor of FLT3 and also targets AXL. By inhibiting FLT3, gilteritinib blocks the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, ERK, and AKT, leading to apoptosis in FLT3-ITD expressing cells. The co-inhibition of AXL is significant as AXL has been implicated in resistance to FLT3 inhibitors.
Caption: Gilteritinib signaling pathway in AML.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and gilteritinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or gilteritinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/GI50 value.
Caption: Experimental workflow for MTT cell viability assay.
Western Blot for FLT3 and STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, indicating kinase activity.
-
Cell Treatment and Lysis: Treat AML cells with various concentrations of this compound or gilteritinib for a specified time (e.g., 1-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-FLT3 (p-FLT3) and phospho-STAT5 (p-STAT5) overnight at 4°C. Also, probe separate blots with antibodies for total FLT3 and total STAT5 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies are critical for evaluating the therapeutic potential of drug candidates.
This compound: In a MOLM-13 xenograft model, oral administration of this compound resulted in dose-dependent and significant tumor growth inhibition. Complete remission was observed at a dose of 20 mg/kg twice daily without significant body weight loss, indicating good tolerability[1].
Gilteritinib: In xenograft models using MV4-11 cells, oral administration of gilteritinib led to tumor regression and improved survival[2]. Gilteritinib also demonstrated efficacy in intra-bone marrow transplantation models of FLT3-driven AML[2].
Conclusion
Both this compound and gilteritinib demonstrate potent anti-leukemic activity in preclinical models of FLT3-mutated AML. Gilteritinib's high selectivity for FLT3 and its proven clinical efficacy have established it as a standard of care for relapsed/refractory FLT3-mutated AML. This compound, with its broader kinase inhibition profile, including activity against Aurora kinases, may offer a different therapeutic strategy, potentially overcoming certain resistance mechanisms or being effective in a broader patient population, including those with FLT3-wild-type AML. Further head-to-head comparative studies are necessary to fully delineate the relative advantages of each compound and to identify the patient populations most likely to benefit from each therapeutic approach. The detailed experimental protocols provided herein should facilitate such future investigations.
References
Validating the Synergistic Effect of KW-2449 with Venetoclax: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothesized synergistic anti-leukemic activity of KW-2449, a multi-targeted kinase inhibitor, when combined with the BCL-2 inhibitor, venetoclax. While direct experimental data on the this compound and venetoclax combination is not yet available, this document extrapolates from robust preclinical and clinical findings for other FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib and gilteritinib, in combination with venetoclax. The mechanistic rationale supporting this synergy is strong, suggesting a promising therapeutic strategy for acute myeloid leukemia (AML), particularly in patient populations with FLT3 mutations.
Mechanistic Rationale for Synergy
The proposed synergistic effect between this compound and venetoclax is rooted in the distinct but complementary mechanisms of action of the two agents. This compound, as a potent inhibitor of FLT3, ABL, and Aurora kinases, targets key signaling pathways that drive leukemic cell proliferation and survival. Venetoclax, on the other hand, is a selective BCL-2 inhibitor that restores the intrinsic apoptotic pathway.
Studies have demonstrated that inhibition of FLT3 signaling leads to the downregulation of anti-apoptotic proteins MCL-1 and BCL-XL. This adaptive response renders cancer cells more dependent on BCL-2 for their survival. By subsequently or concurrently administering venetoclax, the remaining critical survival pathway is blocked, leading to a synthetic lethal effect and enhanced apoptosis in leukemic cells. This "priming" effect of FLT3 inhibition sets the stage for the potent activity of venetoclax.
Comparative Preclinical Data: FLT3 Inhibitors with Venetoclax
The following tables summarize key quantitative data from preclinical studies on the combination of FLT3 inhibitors (quizartinib and gilteritinib) with venetoclax in FLT3-ITD+ AML models. This data serves as a strong surrogate for the anticipated efficacy of the this compound and venetoclax combination.
In Vitro Synergy Data
| Cell Line | FLT3 Inhibitor | Combination Effect | Key Findings | Reference |
| MV4;11 (FLT3-ITD+) | Quizartinib | Synergistic | Increased apoptosis and reduced cell proliferation compared to single agents. | |
| Molm13 (FLT3-ITD+) | Quizartinib | Synergistic | Enhanced targeting of leukemic progenitor cells. | |
| MOLM14 (FLT3/ITD+) | Gilteritinib | Synergistic | 83.7% reduction in cell proliferation with the combination, compared to 62.2% with gilteritinib alone and 37.3% with venetoclax alone. |
In Vivo Efficacy in Xenograft Models
| Animal Model | FLT3 Inhibitor | Dosing | Key Findings | Reference |
| MV4;11 Xenograft | Quizartinib | Venetoclax (100 mg/kg), Quizartinib (2.5 or 5 mg/kg) | Significantly prolonged survival and reduced tumor burden compared to monotherapy. | |
| Molm13 Xenograft | Quizartinib | Venetoclax (100 mg/kg), Quizartinib (5 mg/kg) | Greater anti-tumor efficacy and prolonged survival with combination treatment. | |
| Patient-Derived Xenograft (FLT3-ITD+) | Quizartinib | Venetoclax (100 mg/kg), Quizartinib (5 mg/kg) | Greater anti-tumor activity in the tumor microenvironment with the combination. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols derived from studies on FLT3 inhibitors and venetoclax synergy.
Cell Viability and Apoptosis Assays
-
Cell Culture: FLT3-ITD+ human AML cell lines (e.g., MV4;11, Molm13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with a matrix of concentrations of the FLT3 inhibitor (e.g., quizartinib) and venetoclax, both as single agents and in combination, for 48-72 hours.
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are engrafted with FLT3-ITD+ AML cells.
-
Tumor Establishment: Leukemia engraftment is confirmed via bioluminescence imaging or flow cytometry of peripheral blood.
-
Treatment Administration: Mice are randomized into cohorts and treated orally with vehicle, FLT3 inhibitor, venetoclax, or the combination.
-
Monitoring: Tumor burden is monitored regularly using bioluminescence imaging. Body weight and overall health are also assessed.
-
Endpoint Analysis: The primary endpoint is overall survival. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected to assess leukemic infiltration.
Conclusion and Future Directions
The compelling preclinical and clinical data for the combination of FLT3 inhibitors with venetoclax provides a strong scientific rationale to investigate the synergistic potential of this compound and venetoclax. The mechanistic basis for this synergy—the FLT3 inhibitor-mediated "priming" of leukemic cells to BCL-2 inhibition—is well-supported.
Future research should focus on direct in vitro and in vivo testing of the this compound and venetoclax combination to confirm this hypothesized synergy and to determine optimal dosing schedules. Such studies will be critical in translating this promising therapeutic strategy into clinical applications for patients with FLT3-mutated AML. The data presented in this guide, extrapolated from similar drug combinations, strongly supports the initiation of these pivotal preclinical investigations.
Head-to-Head Comparison: KW-2449 and Quizartinib in FLT3-Targeted Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, a variety of inhibitors have been developed. This guide provides a detailed head-to-head comparison of two notable FLT3 inhibitors: KW-2449, a multi-kinase inhibitor, and quizartinib, a highly selective second-generation FLT3 inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, preclinical efficacy, and the experimental methodologies used for their evaluation.
Overview and Mechanism of Action
This compound is a multi-targeted kinase inhibitor with potent activity against FLT3, as well as other kinases including ABL, ABL-T315I, and Aurora kinases.[1][2] Its therapeutic potential lies in its ability to simultaneously target multiple oncogenic signaling pathways. In leukemia cells with FLT3 mutations, this compound inhibits the phosphorylation of FLT3 and its downstream target STAT5, leading to G1 cell cycle arrest and apoptosis.[2] In cells with wild-type FLT3, it induces G2/M arrest and apoptosis, likely through its inhibition of Aurora kinases.[2]
Quizartinib (formerly AC220) is a second-generation, highly potent, and selective type II FLT3 inhibitor.[3] It specifically targets the inactive conformation of the FLT3 receptor, thereby blocking its activation and downstream signaling.[3] Quizartinib has demonstrated significant clinical efficacy, particularly in patients with FLT3-internal tandem duplication (ITD) positive AML.[3] Its high selectivity is a key feature, minimizing off-target effects that can be associated with broader-spectrum kinase inhibitors.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and quizartinib, providing a basis for their comparative assessment.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound (nM) | Quizartinib (nM) |
| FLT3 | 6.6[5] | ~1-2[6] |
| FLT3 (in plasma) | 144[1] | - |
| ABL | 14[2] | - |
| ABL-T315I | 4[2] | - |
| Aurora A | 48[5] | - |
| KIT | Higher concentrations[1] | Inhibited within fivefold of FLT3[4] |
| JAK2 | Higher concentrations[1] | - |
| SRC | Higher concentrations[1] | - |
| PDGFRα/β | - | Inhibited within fivefold of FLT3[4] |
| RET | - | Inhibited within fivefold of FLT3[4] |
| CSF1R | - | Inhibited within fivefold of FLT3[4] |
Note: Direct comparative kinase panel screening data for both compounds from a single study is not publicly available. The data presented is compiled from various sources and should be interpreted with caution.
Table 2: In Vitro Cellular Activity (IC50/GI50) in FLT3-ITD Positive AML Cell Lines
| Cell Line | This compound (nM) | Quizartinib (nM) |
| MOLM-14 | 13.1 (p-FLT3 inhibition)[1] | - |
| MV4-11 | - | 0.50 (p-FLT3 inhibition)[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways of this compound and quizartinib.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KW-2449: A Guide for Laboratory Professionals
Researchers and scientists handling KW-2449 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information for the safe handling and disposal of this multi-kinase inhibitor.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications. While some suppliers do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential for skin and eye irritation.[1][2] Therefore, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye or face protection.[1] In case of accidental contact, flush the affected skin or eyes with plenty of water.[1] For spills, absorb the material with an inert, liquid-binding substance such as diatomite, and decontaminate the affected surfaces with alcohol.[1][3][4]
Summary of Hazard Classifications
For quick reference, the following table summarizes the hazard information for this compound as provided by various suppliers.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | MedChemExpress[1] |
| Serious Eye Damage/Irritation | H319/H320: Causes serious eye irritation | MedChemExpress[1] |
| Water Hazard | Class 1: Slightly hazardous for water | Cayman Chemical[2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.[2][3][4] Do not allow the substance to enter sewers, surface water, or ground water.[2]
-
Waste Identification : Treat all waste containing this compound, including pure substance, contaminated solutions, and used containers, as chemical waste.
-
Collection and Storage : Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3] Chemical waste generators are responsible for determining if the waste is classified as hazardous under regulations such as the US EPA guidelines in 40 CFR 261.3.[5]
-
Approved Disposal Facility : Transfer the waste to an approved waste disposal plant.[5] While one safety data sheet suggests that smaller quantities may be disposed of with household waste, the more prevalent and cautious recommendation is to handle all quantities as regulated chemical waste.[2]
-
Packaging Disposal : Uncleaned packaging should also be disposed of according to official regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling KW-2449
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of KW-2449, a potent multi-kinase inhibitor. While the manufacturer's Safety Data Sheet (SDS) may not classify this compound as hazardous, it is prudent to handle it as a potent compound due to its mechanism of action. Adherence to these guidelines is essential to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles with Side Shields | Provides a barrier against splashes and aerosols, protecting the sensitive mucous membranes of the eyes. |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-rated) | Two pairs of gloves minimize the risk of exposure due to tears or punctures in the outer glove. Nitrile offers good chemical resistance. |
| Body Protection | Disposable, Solid-Front Gown with Cuffed Sleeves | A solid-front gown provides a barrier against splashes. Cuffed sleeves prevent substances from entering the gown. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
All handling of this compound, particularly weighing of the solid compound and preparation of stock solutions, should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the designated handling area (fume hood or BSC) is clean and uncluttered.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
-
Assemble all necessary equipment and materials before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Perform all weighing of powdered this compound within the containment of a fume hood or BSC.
-
Use a dedicated set of spatulas and weighing papers.
-
To reconstitute, slowly add the solvent to the vial containing the compound to avoid aerosolization.
-
-
Handling of Solutions:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use Luer-Lok syringes to prevent accidental needle detachment and spills.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure. All waste should be treated as cytotoxic waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a lid | Includes contaminated gloves, gowns, absorbent pads, weighing papers, and empty vials. The container should be clearly marked as "Cytotoxic Waste". |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles, syringes, and scalpels. The container should be clearly marked as "Cytotoxic Sharps Waste". |
| Liquid Waste | Labeled, leak-proof, chemical-resistant container | Includes unused solutions and contaminated solvents. The container should be clearly marked as "Cytotoxic Liquid Waste". |
All cytotoxic waste must be disposed of through a certified hazardous waste disposal service, typically involving high-temperature incineration.[1][2]
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure to this compound.
First Aid Measures:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
In all cases of exposure, report the incident to your supervisor and the institutional safety officer.
Visual Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 3. awarens.ca [awarens.ca]
- 4. pogo.ca [pogo.ca]
- 5. arinursing.org [arinursing.org]
- 6. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
- 7. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 8. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 9. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
